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Core Science & Biosynthesis

Foundational

Technical Guide: Hydroxyethylene Isostere Aspartyl Protease Inhibitors

Mechanism, Synthesis, and Experimental Validation Executive Summary This technical guide details the design, mechanism, and validation of hydroxyethylene (HE) isosteres as potent inhibitors of aspartyl proteases (e.g., H...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Synthesis, and Experimental Validation

Executive Summary

This technical guide details the design, mechanism, and validation of hydroxyethylene (HE) isosteres as potent inhibitors of aspartyl proteases (e.g., HIV-1 Protease, BACE1, Renin). Unlike standard peptide inhibitors that are rapidly degraded, HE isosteres replace the scissile peptide bond (


) with a non-hydrolyzable hydroxyethylene scaffold (

). This modification acts as a Transition State Analogue (TSA) , effectively freezing the enzyme-substrate complex in a tetrahedral geometry that mimics the hydration of the amide bond but prevents collapse into products.

Mechanistic Foundations

The Catalytic Challenge

Aspartyl proteases function via a "general base" mechanism. Two aspartic acid residues (the catalytic dyad, e.g., Asp25/Asp25' in HIV-1 PR) activate a water molecule. This lytic water attacks the carbonyl carbon of the substrate's peptide bond, forming a transient, high-energy tetrahedral intermediate (gem-diol).

The Hydroxyethylene Solution

The HE isostere is designed to compete with the natural substrate by mimicking this specific transition state.

  • Geometric Mimicry: The central hydroxyl group of the isostere is positioned to occupy the exact spatial volume as the transition-state gem-diol oxygen.

  • Electronic Trap: The hydroxyl group forms tight hydrogen bonds with the catalytic aspartates. Crucially, because the scissile C-N bond is replaced by a stable C-C bond, the enzyme cannot catalyze the bond breakage.

  • Stereochemical Rigidity: The affinity is strictly dependent on the stereochemistry of the hydroxyl group (typically S-configuration for HIV-1 protease inhibitors), which aligns with the "endo" orientation required for interaction with the catalytic aspartates.

Visualization: Catalytic Inhibition Pathway

G Substrate Native Peptide Substrate (-CO-NH-) TS Tetrahedral Intermediate (Unstable Gem-Diol) Substrate->TS Lytic Water Attack Enzyme Aspartyl Protease (Asp25/Asp25') Enzyme->TS Catalysis Complex Stable Enzyme-Inhibitor Complex (Frozen Transition State) Enzyme->Complex High Affinity (Ki < 1nM) Products Cleaved Peptides (Amine + Acid) TS->Products Bond Scission Inhibitor HE Isostere Inhibitor (-CH(OH)-CH2-) Inhibitor->Complex Competitive Binding Complex->Products BLOCKED (Stable C-C Bond)

Figure 1: Mechanistic divergence between native substrate hydrolysis and hydroxyethylene isostere inhibition.

Synthetic Pathways: Stereoselective Construction

The synthesis of HE isosteres is non-trivial due to the requirement for precise stereocontrol at the hydroxyl center and the adjacent side chains (


 and 

sites). The Ghosh Lactone Method is the industry standard for generating these cores with high enantiomeric excess.
Core Synthetic Strategy
  • Starting Material: Chiral amino acid (defines the

    
     side chain).
    
  • Chain Extension: Conversion to an allylic alcohol or ester.

  • Lactonization: Formation of a

    
    -lactone allows for the rigid definition of stereochemistry.
    
  • Ring Opening: The lactone is opened with an amine (representing the

    
     segment) to generate the final isostere.
    
Critical Process Parameters
ParameterSpecificationReason for Control
Enantiomeric Excess (ee) > 98%The R-isomer often has

values 100-1000x higher (weaker) than the S-isomer.
Lactone Stability Anhydrous conditionsPremature hydrolysis destroys the activated carbonyl required for amine coupling.
Protecting Groups Boc/CbzMust be orthogonal to the lactone opening conditions.

Experimental Validation Protocols

To confirm the efficacy of an HE isostere, researchers must validate both the binding affinity (


) and the physical binding mode.
FRET-Based Kinetic Assay

This assay uses a peptide substrate tagged with a fluorophore (Donor) and a Quencher.[1] When the protease cleaves the peptide, the Donor is released from the Quencher's proximity, causing fluorescence.

Protocol:

  • Reagents:

    • Enzyme:[2][3][4] Recombinant HIV-1 Protease (final conc. 20-50 nM).

    • Substrate: RE(EDANS)-SQNYPIVQK(DABCYL)-R (Anthranilyl-HIV protease substrate).

    • Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Workflow:

    • Dissolve Inhibitor in DMSO (keep final DMSO < 2%).

    • Incubate Enzyme + Inhibitor for 10 min at 37°C to establish equilibrium.

    • Add Substrate (initiate reaction).

    • Measurement: Monitor fluorescence (

      
      ) continuously for 20 minutes.
      
  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) to determine

      
      .
      
Structural Validation (X-Ray Crystallography)

Objective: Confirm the hydroxyl group coordinates with Asp25/Asp25'.

  • Crystallization: Hanging drop vapor diffusion method.

  • Precipitant: Ammonium sulfate or Sodium chloride at acidic pH (4.0–5.0).

  • Resolution Target: < 2.0 Å is required to resolve the solvent structure (specifically the "Flap Water" molecule often bridging Ile50/Ile50').

Validation Workflow Diagram

Protocol Design Inhibitor Design (HE Isostere) Synth Stereoselective Synthesis Design->Synth FRET FRET Assay (Ki Determination) Synth->FRET XRay X-Ray Crystallography (Binding Mode) Synth->XRay Decision Is Ki < 10 nM? FRET->Decision XRay->Design SAR Feedback Optimize Optimize P1/P1' Side Chains Decision->Optimize No Lead Lead Compound Decision->Lead Yes Optimize->Design

Figure 2: Iterative validation workflow for protease inhibitor development.

References

  • Dreyer, G. B., et al. (1992).[5] Hydroxyethylene isostere inhibitors of human immunodeficiency virus-1 protease: structure-activity analysis using enzyme kinetics, X-ray crystallography, and infected T-cell assays. Biochemistry, 31(29), 6646–6659.

  • Ghosh, A. K., et al. (1991). An efficient synthesis of hydroxyethylene dipeptide isosteres: the core unit of potent HIV-1 protease inhibitors.[4][6] The Journal of Organic Chemistry, 56(23), 6500–6503.

  • Matayoshi, E. D., et al. (1990). Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science, 247(4945), 954–958.

  • Wlodawer, A., & Erickson, J. W. (1993). Structure-based inhibitors of HIV-1 protease.[3][4][6][7][8][9] Annual Review of Biochemistry, 62, 543-585.

Sources

Exploratory

Introduction: Beyond the Canonical Twenty—Strategic Isosteric Replacement in Drug Design

An In-Depth Technical Guide on the Biological Activity of Boc-Protected Phenylalanine Isosteres In the landscape of medicinal chemistry, the amino acid phenylalanine is a ubiquitous structural motif, present in a vast nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of Boc-Protected Phenylalanine Isosteres

In the landscape of medicinal chemistry, the amino acid phenylalanine is a ubiquitous structural motif, present in a vast number of endogenous peptides and synthetic therapeutics. Its aromatic side chain is crucial for various non-covalent interactions, including π-π stacking and hydrophobic packing, which govern molecular recognition at biological targets. However, the phenyl ring is not without its liabilities. It can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to toxic intermediates or rapid clearance, and its inherent hydrophobicity can contribute to poor solubility and undesirable off-target effects.[1][2][3]

This guide delves into the strategic replacement of phenylalanine with bioisosteres, a cornerstone of modern lead optimization. Bioisosterism involves substituting a molecular fragment with another that retains similar steric and electronic properties, thereby preserving or enhancing biological activity while modulating physicochemical characteristics.[4][5][6] We will specifically focus on isosteres of phenylalanine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the N-terminus during peptide chain elongation.[7][8] Beyond its synthetic utility, the Boc group itself can influence a molecule's properties, increasing lipophilicity and impacting self-assembly and membrane interactions, which can be a critical factor in the ultimate biological profile of the molecule.[9]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the causality behind experimental choices, detailed protocols for synthesis and evaluation, and a comparative analysis of various isosteric replacements.

The Rationale for Phenylalanine Isosterism: Escaping "Flatland"

The core motivation for replacing the phenyl group is to overcome its inherent limitations and to "escape from flatland"—the over-reliance on planar aromatic structures in drug design.[4] The goals of this strategy are multifaceted and context-dependent, aiming to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall therapeutic index.

Causality Behind Isosteric Replacement:

  • Enhanced Metabolic Stability: Phenyl rings are often sites of metabolic attack.[3] Replacing them with saturated or heteroaromatic rings can block these metabolic "soft spots." For instance, saturated rings like bicyclo[1.1.1]pentane (BCP) have stronger C-H bonds, making them more resistant to oxidative metabolism.[10]

  • Improved Physicochemical Properties: The high aromaticity of the phenyl group can lead to poor solubility.[2] Exchanging it for three-dimensional, saturated bioisosteres, such as bridged piperidines (BP) or BCP, can significantly increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved aqueous solubility and reduced non-specific binding.[1][2]

  • Novel Structure-Activity Relationships (SAR): Isosteres provide well-defined exit vectors for further chemical modification, allowing for a more precise exploration of the binding pocket.[10] This three-dimensional exploration can uncover new, high-affinity interactions that were not possible with a planar phenyl ring.

  • Intellectual Property: Introducing novel, non-classical bioisosteres can generate new chemical matter, providing a pathway to secure intellectual property rights for a drug candidate series.[11][12]

The following diagram illustrates the decision-making workflow in employing phenylalanine isosteres during lead optimization.

G cluster_0 Problem Identification cluster_1 Design & Synthesis cluster_2 Evaluation & Optimization Lead Lead Compound (Contains Phenylalanine) ADME Identify Liabilities: - Poor Solubility - Metabolic Instability - Off-Target Effects Lead->ADME Profiling Design Design Isosteres (e.g., BCP, BP, Heterocycles) ADME->Design Rational Design Synthesis Synthesize Analogs (Using Boc-Protected Isosteres) Design->Synthesis Execution Eval Biological Evaluation - In Vitro Potency - ADME Profiling Synthesis->Eval Testing SAR Analyze SAR Eval->SAR Data Analysis SAR->Design Iterative Refinement Optimized Optimized Lead (Improved Properties) SAR->Optimized Success

Caption: Lead optimization workflow using Boc-protected phenylalanine isosteres.

Case Study: Phenyl Bioisosteres in γ-Secretase Modulators for Alzheimer's Disease

A compelling example of phenylalanine isosterism is the development of γ-secretase modulators (GSMs) for treating Alzheimer's disease.[1][2] The goal of these modulators is to shift the cleavage of the amyloid precursor protein (APP) to produce less of the aggregation-prone amyloid-β 42 (Aβ42) peptide. In one series, a central phenyl linker was identified as a source of poor drug-like properties.[2] Researchers systematically replaced this phenyl ring with bioisosteres.

The following diagram illustrates the simplified mechanism and the impact of the isosteric replacement.

G cluster_0 APP Processing cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Secretase γ-Secretase APP->Secretase Cleavage Ab42 Aβ42 (Toxic) Secretase->Ab42 Ab40 Aβ40 (Less Toxic) Secretase->Ab40 Modulated Shifted Cleavage Secretase->Modulated GSM GSM with Phe-Isostere (e.g., Bridged Piperidine) GSM->Secretase Modulates Activity Modulated->Ab42 Decreased Production Modulated->Ab40 Increased Production

Caption: Modulation of γ-secretase activity by a phenylalanine isostere-containing drug.

Data Presentation: Comparative Properties of γ-Secretase Modulators

The replacement of the phenyl ring with a bridged piperidine (BP) or bicyclo[1.1.1]pentane (BCP) moiety led to dramatic improvements in physicochemical properties while maintaining or improving potency.[2]

Linker MoietyStructure ExampleIC₅₀ (Aβ42, nM)logDSolubility (µg/mL)
Phenyl (Reference Compound)173.47
Bridged Piperidine (BP) (Isostere 1)11 3.8 1
Bicyclo[1.1.1]pentane (BCP) (Isostere 2)Similar PotencyLower Significantly Improved

(Data synthesized from findings reported in literature.[2])

This data clearly demonstrates the power of isosteric replacement. The BP moiety improved potency, while both BP and BCP offered pathways to modulate lipophilicity and solubility, key parameters for developing a successful oral therapeutic.[2]

Expanding the Toolkit: A Survey of Phenylalanine Isosteres

The choice of isostere is critical and depends on the specific biological target and desired property modulations.

  • Conformationally Restricted Isosteres: In the development of renin inhibitors, conformationally restricted isosteres like 3-amino-4-phenyl-2-piperidones were used to lock the molecule into a bioactive conformation, enhancing binding affinity.[13]

  • Novel Heteroatomic Isosteres: L-2-tellurienylalanine has been validated as a phenylalanine mimic.[14] Isothermal titration calorimetry showed that its incorporation into a peptide preserved the interaction with its binding partner, with dissociation constants within a factor of two of the native phenylalanine peptide.[14] This demonstrates that even significant atomic changes can be well-tolerated.

  • Silicon-Containing Isosteres: β-(trimethylsilyl)alanine has been proposed as a metabolically stable bio-isostere for phenylalanine, showing promise in renin inhibitory peptides.[15]

  • Halogenated Phenylalanines: Incorporating halogens (e.g., Boc-Phe(4-Br)-OH) can modulate hydrophobicity, steric bulk, and introduce halogen bonding capabilities, which can be exploited to enhance binding affinity.[7]

  • Carboxylic Acid Bioisosteres: In some cases, the carboxylic acid of phenylalanine itself is replaced. Studies on antiviral agents against Chikungunya virus used bioisosteres like 5-oxo-1,2,4-oxadiazole to replace the carboxylic acid, leading to potent antiviral activity.[16]

Experimental Protocols: From Synthesis to Biological Evaluation

A trustworthy protocol is a self-validating system. The following methodologies provide detailed, step-by-step instructions for the synthesis and evaluation of peptides containing Boc-protected phenylalanine isosteres.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Isostere

This protocol describes the manual Boc-SPPS method for synthesizing a simple dipeptide, incorporating a Boc-protected phenylalanine isostere.

Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on a solid support (resin). The Boc group protects the N-terminus of the incoming amino acid, preventing self-polymerization. It is removed with a mild acid like trifluoroacetic acid (TFA) before the next coupling cycle.[7]

Materials:

  • Merrifield resin (or other suitable resin)

  • Boc-L-Phenylalanine (or desired C-terminal amino acid)

  • Boc-protected Phenylalanine Isostere (e.g., Boc-Bicyclo[1.1.1]pentyl-alanine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA for final cleavage (handle with extreme caution and proper equipment)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM within a reaction vessel for 30 minutes.

  • First Amino Acid Attachment: Attach the first C-terminal Boc-protected amino acid (e.g., Boc-L-Phenylalanine) to the resin according to standard esterification protocols.

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of 50% TFA in DCM. Agitate for 30 minutes. The TFA salt of the free amine is formed.

  • Washing: Wash the resin sequentially with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the ammonium salt on the resin with a solution of 10% DIEA in DMF for 5-10 minutes. Wash again with DMF (3x) and DCM (3x).

  • Coupling of the Isostere:

    • In a separate vial, pre-activate the Boc-protected phenylalanine isostere (2-3 equivalents) with a coupling agent like DCC (1 equivalent) in DCM or DMF for 10-15 minutes.

    • Add the activated isostere solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 2-4 hours, or until a ninhydrin test indicates complete consumption of the free amine.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Final Deprotection & Cleavage:

    • Perform a final deprotection of the N-terminal Boc group with 50% TFA in DCM.

    • Wash and dry the peptide-resin.

    • Cleave the completed dipeptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth, a key metric for antimicrobial agents.

Rationale: Boc-protected dipeptides containing phenylalanine and its analogs have shown broad-spectrum antibacterial activity.[9] This broth microdilution method is a standard, quantitative way to assess this activity against both Gram-positive and Gram-negative bacteria.

Materials:

  • Synthesized peptide (e.g., Boc-Phe-Isostere-OMe)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacteria into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in MHB directly in the 96-well plate, typically ranging from 512 µg/mL to 1 µg/mL.

  • Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the plate, bringing the final bacterial concentration to ~2.5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing bacteria and MHB only (no compound).

    • Negative Control: Wells containing MHB only (no bacteria).

    • Solvent Control: Wells containing bacteria, MHB, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC90 is the concentration that inhibits 90% of bacterial growth compared to the positive control.[9]

Conclusion and Future Outlook

The strategic use of Boc-protected phenylalanine isosteres is a powerful and validated approach in modern drug discovery. It enables medicinal chemists to systematically address liabilities associated with the ubiquitous phenyl ring, leading to compounds with improved metabolic stability, enhanced solubility, and superior pharmacological profiles.[6][12] The case studies in γ-secretase modulators, renin inhibitors, and antimicrobials highlight the tangible benefits of this strategy.[2][9][13]

The future of this field lies in the continued development of novel, synthetically accessible bioisosteres that expand the available chemical space. As our understanding of drug-target interactions becomes more sophisticated through structural biology and computational modeling, the rational design and selection of isosteres will become even more precise. The methodologies and insights presented in this guide provide a robust framework for researchers to leverage the full potential of phenylalanine isosterism in their pursuit of safer and more effective therapeutics.

References

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. [Link]

  • Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Validation of l-Tellurienylalanine as a Phenylalanine Isostere. PubMed. [Link]

  • Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. PubMed. [Link]

  • (Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine. CHIMIA. [Link]

  • Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Determination of phenylalanine hydroxylase activity by liquid chromatography/electrochemistry. PubMed. [Link]

  • Phenylalanine Assay Kit. Cell Biolabs, Inc.. [Link]

  • Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. ResearchGate. [Link]

  • N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2. PubMed. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

Sources

Foundational

The Strategic Role of Morpholine Moieties in Peptide Inhibitor Pharmacokinetics

Executive Summary In the landscape of peptide therapeutics, the transition from "hit" to "drug" is frequently stalled by poor pharmacokinetics (PK). Native peptides suffer from rapid renal clearance, aggressive proteolyt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics, the transition from "hit" to "drug" is frequently stalled by poor pharmacokinetics (PK). Native peptides suffer from rapid renal clearance, aggressive proteolytic degradation, and negligible membrane permeability. The morpholine heterocycle—a six-membered ring containing both an amine and an ether oxygen—has emerged as a "privileged structure" in medicinal chemistry.[1]

This guide analyzes the mechanistic role of morpholine incorporation in peptide inhibitors.[2][3] Unlike simple alkylations or halogenations, the morpholine group offers a tripartite pharmacokinetic advantage :

  • Metabolic Shielding: It acts as a non-hydrolyzable C-terminal cap, effectively halting carboxypeptidase activity.

  • Physicochemical Balancing: The ether oxygen lowers the basicity of the nitrogen (

    
     ~8.3) compared to piperidine, improving solubility without trapping the molecule in lysosomal compartments.
    
  • Permeability Enhancement: It reduces the desolvation energy penalty, facilitating passive transport across biological membranes, including the Blood-Brain Barrier (BBB).

Physicochemical Impact: The Morpholine Advantage[3][4][5]

The decision to incorporate a morpholine group is often driven by the need to modulate the Lipophilic Efficiency (LipE) of a peptide inhibitor.

Basicity and Solubility Modulation

The morpholine ring is a bioisostere of piperidine, but the insertion of the oxygen atom at the 4-position drastically alters the electronic landscape.

  • Piperidine

    
    :  ~11.2 (Highly basic, protonated at physiological pH).
    
  • Morpholine

    
    :  ~8.3 (Weakly basic).
    

Scientific Insight: At physiological pH (7.4), a significant fraction of morpholine remains uncharged compared to piperidine. This equilibrium is critical. The uncharged species is required for membrane permeation, while the protonated species aids aqueous solubility. This "buffer effect" allows morpholine-modified peptides to exist in a dynamic equilibrium that supports both solubility in plasma and permeability through lipid bilayers.

Hydrogen Bonding and Desolvation

The ether oxygen serves as a weak hydrogen bond acceptor (HBA). Unlike strong donors, it does not incur a high desolvation energy penalty when entering the lipid membrane. This property is vital for peptidomimetics targeting intracellular enzymes (e.g., HIV protease, BACE-1), where the inhibitor must cross the cell membrane.

Table 1: Comparative Physicochemical Properties of Common C-Terminal Caps

C-Terminal Group

(Conj. Acid)
LogP ImpactMetabolic StabilitySolubility Impact
Carboxyl (-COOH) ~3-4LowLow (Esterases/Glucuronidation)High (pH > 7)
Primary Amide (-CONH2) N/ALow-MedMediumMedium
Piperidine ~11.2HighHighLow (unless salt)
Morpholine ~8.3 Medium High High (Balanced)

Metabolic Stability & Clearance Mechanisms[6][7]

The most immediate impact of morpholine incorporation in peptide inhibitors is the extension of half-life (


) via metabolic shielding.
C-Terminal Capping (The "Stop Sign" Effect)

Exopeptidases, specifically Carboxypeptidases , degrade peptides from the C-terminus. Native carboxylates or simple primary amides are recognized substrates.

  • Mechanism: Converting the C-terminal carboxyl to a morpholine amide creates a sterically bulky, non-canonical terminus.

  • Result: The active sites of carboxypeptidases (e.g., Carboxypeptidase A/B) cannot accommodate the morpholine ring, rendering the peptide bond resistant to hydrolysis.

CYP450 Interaction

Morpholine is metabolically robust. While it can undergo N-oxidation or ring opening, these processes are generally slower than the dealkylation seen with other amines.

  • Safety Note: Unlike some hydrazines or anilines, morpholine moieties in peptide drugs generally do not generate toxic reactive metabolites (structural alerts) at therapeutic concentrations.

Visualizing the Mechanism

The following diagram illustrates the decision logic and mechanistic impact of morpholine incorporation.

Morpholine_PK_Mechanism Problem Peptide Instability & Poor Permeability Strategy Strategy: C-Terminal Morpholine Capping Problem->Strategy Optimization Mech1 Steric Bulk & Non-Canonical Structure Strategy->Mech1 Mech2 pKa Modulation (~8.3) Strategy->Mech2 Mech3 H-Bond Acceptor (Ether Oxygen) Strategy->Mech3 Outcome1 Blocks Carboxypeptidase Binding Mech1->Outcome1 Outcome2 Balanced Solubility/Permeability Mech2->Outcome2 Outcome3 Reduced Desolvation Energy Mech3->Outcome3 Final Extended Half-life (t1/2) & Improved Bioavailability Outcome1->Final Outcome2->Final Outcome3->Final

Figure 1: Mechanistic pathway showing how morpholine modification translates to improved pharmacokinetic parameters.

Experimental Protocols

Protocol A: Synthesis of C-Terminal Morpholine Peptide Amides

Standard SPPS (Solid Phase Peptide Synthesis) produces acids or primary amides. To introduce a morpholine, a "Solution Phase Capping" approach is most robust to avoid resin-compatibility issues.

Reagents:

  • Protected Peptide Fragment (Side chains protected, C-term free acid).

  • Morpholine (Reagent Grade).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Cleavage (2-CTC Resin): Synthesize the peptide on 2-Chlorotrityl Chloride resin. Cleave using 1% TFA in DCM. This releases the peptide with the C-terminal acid retaining side-chain protecting groups.

  • Activation: Dissolve the protected peptide (1.0 eq) in DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 2 minutes to activate the carboxylate.

  • Coupling: Add Morpholine (1.5 - 2.0 eq). The slight excess ensures complete conversion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift: +69 Da vs. free acid).

  • Workup: Precipitate in cold water or ether.

  • Global Deprotection: Treat the dried intermediate with TFA/TIS/Water (95:2.5:2.5) to remove side-chain protecting groups.

  • Purification: Reverse-phase HPLC (C18 column).

Protocol B: Comparative Plasma Stability Assay

To validate the PK improvement, you must compare the morpholine-peptide against its native analog.

  • Preparation: Prepare 10 mM stocks of (1) Native Peptide and (2) Morpholine-Peptide in DMSO.

  • Matrix: Thaw pooled human/rat plasma and buffer to pH 7.4.

  • Incubation: Spike plasma with peptide to a final concentration of 5 µM. Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL samples at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot % Remaining vs. Time. Calculate

    
     using first-order kinetics (
    
    
    
    ).

Case Study: Morpholine in Peptidomimetics (BACE-1 Inhibitors)

A classic example of morpholine utility is found in the development of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE-1) inhibitors for Alzheimer's disease.

  • Challenge: Early hydroxyethylamine peptide isosteres had excellent potency but poor BBB permeability and rapid clearance.

  • Solution: Introduction of a morpholine moiety at the P2 position (acting as a side-chain surrogate or N-cap).

  • Outcome: The morpholine oxygen formed a critical hydrogen bond with the enzyme backbone while the ring structure optimized lipophilicity.[3] This modification improved BBB penetration by >5-fold compared to the piperidine analog, validating the "privileged" status of the ether-amine balance [1, 3].

Conclusion

The morpholine group is not merely a structural filler; it is a functional tool for Pharmacokinetic Engineering . By strategically placing a morpholine moiety—particularly at the C-terminus or as a P2 ligand—researchers can simultaneously address solubility, metabolic stability, and permeability.

For drug development professionals, the recommendation is clear: When a peptide lead exhibits high potency but suffers from rapid carboxypeptidase clearance or poor solubility/permeability balance, a morpholine scan (C-terminal capping or side-chain replacement) should be a priority optimization step.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020).[4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.[4] Link

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038. Link

  • Mullard, A. (2018). FDA approves first CGRP antagonist for migraine. Nature Reviews Drug Discovery (Contextualizing heterocycles in CNS drugs). Link

  • Arbour, C. A., Mendoza, L. G., & Stockdill, J. L. (2020).[5] Recent advances in the synthesis of C-terminally modified peptides.[5][6] Organic & Biomolecular Chemistry, 18(37), 7253-7272.[5] Link

  • Sweeney, M. D., et al. (2018).[3] Blood-brain barrier breakdown in Alzheimer disease and other neurodegenerative disorders. Nature Reviews Neurology, 14, 133–150.[3] Link

Sources

Exploratory

Boc-Phe-ψ[CH(OH)CH2]: The Hydroxyethylene Isostere in Rational Drug Design

The following technical guide details the structural significance, mechanistic rationale, and synthetic utility of the Boc-Phe-psi[CH(OH)CH2] isostere in modern drug discovery. [1] Executive Summary The Boc-Phe-ψ[CH(OH)C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural significance, mechanistic rationale, and synthetic utility of the Boc-Phe-psi[CH(OH)CH2] isostere in modern drug discovery.

[1]

Executive Summary

The Boc-Phe-ψ[CH(OH)CH2] unit represents a cornerstone in peptidomimetic drug design, specifically engineered to overcome the metabolic instability of natural peptide bonds while retaining high affinity for aspartyl proteases.[1] This structural motif replaces the scissile amide bond (-CO-NH-) with a non-hydrolyzable hydroxyethylene isostere (-CH(OH)-CH2-).[1]

This replacement serves two critical functions:

  • Transition State Mimicry: It structurally mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by aspartyl proteases (e.g., HIV-1 Protease, Renin, BACE1).[1]

  • Metabolic Resistance: It renders the backbone immune to proteolytic cleavage, drastically improving the in vivo half-life of the therapeutic agent.[1]

This guide analyzes the chemical basis, mechanism of action, and synthetic methodology for integrating this isostere into therapeutic scaffolds.

Chemical Basis & Nomenclature[2]

The notation ψ[CH(OH)CH2] (psi-hydroxyethylene) indicates a specific modification to the peptide backbone.[1] In the context of Boc-Phe-ψ[CH(OH)CH2] , the structure is derived from Phenylalanine (Phe) but deviates at the C-terminus.[1]

ComponentChemical StructureFunction
Boc tert-ButyloxycarbonylProtects the N-terminus during synthesis; acid-labile.[1][2]
Phe Side Chain Benzyl group (-CH2-Ph)Provides hydrophobic interactions (P1 subsite recognition) essential for binding specificity (e.g., HIV Protease S1 pocket).[1]
Isostere -CH(OH)-CH2- The Active Core. Replaces the planar, cleavable amide bond (-C(=O)NH-) with a chiral secondary alcohol and a methylene group.[1]
Stereochemical Criticality

The affinity of the isostere is strictly dependent on the stereochemistry of the hydroxyl group. For HIV protease inhibitors, the (S)-configuration at the hydroxyl carbon is generally required to optimally mimic the transition state and interact with the enzyme's catalytic aspartic acid dyad.[1]

Mechanism of Action: Transition State Mimicry

Aspartyl proteases catalyze hydrolysis via a "push-pull" mechanism involving a catalytic dyad of two aspartic acid residues (e.g., Asp25 and Asp25' in HIV-1 Protease).[1] They activate a water molecule to attack the peptide carbonyl, forming a high-energy tetrahedral intermediate .[1]

The ψ[CH(OH)CH2] isostere is a Transition State Analogue (TSA) .[1] It presents a stable hydroxyl group at the exact spatial position of the unstable gem-diol oxygen in the transition state.[1]

Mechanistic Pathway Diagram[4]

Mechanism Enzyme Aspartyl Protease (Catalytic Dyad Asp25/Asp25') Substrate Natural Peptide Substrate (-CO-NH-) Enzyme->Substrate Binds Inhibitor Inhibitor with ψ[CH(OH)CH2] Isostere Enzyme->Inhibitor Binds (High Affinity) TS Tetrahedral Intermediate (Unstable Gem-Diol) Substrate->TS Water Attack Hydrolysis Cleaved Products (Amine + Acid) TS->Hydrolysis Collapse Complex Stable Enzyme-Inhibitor Complex (Non-cleavable) Inhibitor->Complex OH mimics TS Oxygen Displaces Lytic Water Complex->Hydrolysis BLOCKED (No Scissile Bond)

Figure 1: Mechanism of aspartyl protease inhibition by hydroxyethylene isosteres.[1] The isostere effectively "freezes" the enzyme in a transition-state-like complex.[1]

Synthesis Strategy: The Titanium Homoenolate Route

Synthesizing the Boc-Phe-ψ[CH(OH)CH2] core requires precise stereocontrol.[1] A widely validated method involves the reaction of an amino aldehyde with a titanium homoenolate.[1] This route is preferred for its ability to directly generate the hydroxyethylene backbone with control over the critical C-OH stereocenter.[1]

Synthetic Workflow
  • Precursor Preparation: Convert Boc-L-Phenylalanine to Boc-L-Phenylalaninal (aldehyde).[1]

  • Homoenolate Formation: Generate a titanium homoenolate from an ester (e.g., ethyl propionate) using TiCl4 and a base.[1]

  • Coupling: React the aldehyde with the titanium species. The titanium coordinates the aldehyde, directing the nucleophilic attack to favor the desired diastereomer (typically anti or syn depending on ligand choice).[1]

  • Elaboration: The resulting product is a γ-hydroxy ester, which represents the Boc-Phe-ψ[CH(OH)CH2]-COOEt fragment.[1] This can be hydrolyzed and coupled to the next amino acid.[1]

Synthesis Flowchart

Synthesis Start Boc-Phe-OH Step1 Weinreb Amide Formation Start->Step1 Aldehyde Boc-Phe-Aldehyde Step1->Aldehyde LiAlH4 Reduction Coupling Stereoselective Addition Aldehyde->Coupling Reagent Titanium Homoenolate (from Ethyl Propionate) Reagent->Coupling Product Boc-Phe-ψ[CH(OH)CH2]-COOEt (Hydroxyethylene Core) Coupling->Product Workup & Separation

Figure 2: The Titanium Homoenolate route for synthesizing the hydroxyethylene isostere core.

Experimental Protocol: Peptide Coupling

Once the Boc-Phe-ψ[CH(OH)CH2]-COOH unit (the free acid form of the isostere) is synthesized, it must be incorporated into a peptide chain.[1] Unlike standard amino acids, the secondary hydroxyl group can interfere with coupling if not managed, though it is often left unprotected if mild activation methods are used.

Protocol: Solution Phase Coupling

Objective: Couple Boc-Phe-ψ[CH(OH)CH2]-COOH to a C-terminal amine fragment (H-Pro-Ile-Val-OMe).

  • Activation:

    • Dissolve Boc-Phe-ψ[CH(OH)CH2]-COOH (1.0 equiv) in dry DMF.[1]

    • Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv) at 0°C.

    • Note: EDC/HOBt is preferred over HATU here to minimize potential O-acylation of the secondary hydroxyl group.[1]

  • Coupling:

    • Add the amine component H-Pro-Ile-Val-OMe (1.0 equiv) and DIPEA (2.5 equiv).[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash sequentially with 5% KHSO4 (removes basic impurities), Sat.[1] NaHCO3 (removes unreacted acid), and Brine.[1]

    • Dry over Na2SO4 and concentrate.[1][2]

  • Validation:

    • HPLC: Check purity (>95%).

    • Mass Spec (ESI): Confirm molecular weight (M+H).

    • NMR: Verify the integrity of the -CH(OH)- proton signal (typically ~3.5-4.0 ppm) and the absence of racemization.

Therapeutic Applications

HIV-1 Protease Inhibitors

The development of drugs like Saquinavir and Amprenavir relied heavily on the logic of the hydroxyethylene and hydroxyethylamine isosteres.[1]

  • Significance: The Phe-ψ[CH(OH)CH2] unit mimics the Phe-Pro cleavage site (a specific cleavage site for HIV protease) but cannot be cut.[1] This halts viral maturation.[1]

  • Data: Inhibitors containing this isostere often exhibit

    
     values in the sub-nanomolar range (0.1 nM - 10 nM).[1]
    
BACE1 Inhibitors (Alzheimer's Disease)

-Secretase (BACE1) is an aspartyl protease responsible for generating amyloid-

plaques.[1]
  • Significance: Because the BACE1 active site is large and elongated, the hydroxyethylene isostere provides a stable anchor, allowing researchers to optimize the P2 and P3 side chains to cross the Blood-Brain Barrier (BBB).[1]

References

  • Dreyer, G. B., et al. (1992).[1] "Hydroxyethylene isostere inhibitors of human immunodeficiency virus-1 protease: structure-activity analysis using enzyme kinetics, X-ray crystallography, and infected T-cell assays." Biochemistry. [1]

  • Roberts, N. A., et al. (1990).[1] "Rational design of peptide-based HIV proteinase inhibitors." Science. [1]

  • Ghosh, A. K., et al. (2008).[1] "Structure-based design: potent inhibitors of human brain memapsin 2 (beta-secretase)."[1] Journal of Medicinal Chemistry. [1]

  • DeCamp, D. L., et al. (1995).[1] "Diastereoselective synthesis of hydroxyethylene dipeptide isosteres." Patent WO1995014655A1.[1] [1]

  • Benedetti, F., et al. (2002).[1] "Epoxyalcohol route to hydroxyethylene dipeptide isosteres."[1][3] Journal of Organic Chemistry. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of Hydroxyethylene Isosteres in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Introduction Hydroxyethylene isosteres ( ) are critical non-cleavable peptide bond surrogates used extensively in the development of transition-state analogue inhibitors, particularly for aspartic proteases (e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Hydroxyethylene isosteres (


) are critical non-cleavable peptide bond surrogates used extensively in the development of transition-state analogue inhibitors, particularly for aspartic proteases (e.g., HIV-1 protease, Renin, BACE1). Unlike the planar amide bond, the hydroxyethylene moiety introduces a tetrahedral geometry and a secondary hydroxyl group that mimics the transition state of peptide bond hydrolysis, binding tightly to the enzyme's catalytic aspartates without being cleaved.

Incorporating these isosteres into Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily regarding the nucleophilicity of the secondary hydroxyl group and the steric bulk of the dipeptide core. This Application Note provides a validated, high-fidelity protocol for integrating pre-formed hydroxyethylene isostere building blocks into Fmoc-based SPPS workflows.

Strategic Overview: The Building Block Approach

While on-resin synthesis of the isostere core (e.g., via Reformatsky or Aldol reactions) is possible, it is chemically harsh and often incompatible with sensitive peptide side chains. The industry-standard "Best Practice" is the incorporation of a pre-synthesized, Fmoc-protected dipeptide isostere building block .

The Core Challenge: O-Acylation

The "Achilles' Heel" of this synthesis is the secondary hydroxyl group within the isostere.

  • Risk: During the coupling of the subsequent amino acid, the free hydroxyl group can act as a nucleophile, attacking the activated amino acid to form an ester linkage (O-acylation) rather than the desired amide bond.

  • Solution: We strongly recommend using O-protected building blocks (e.g., TBDMS or tert-butyl). If a free hydroxyl building block must be used, specific "low-activation" protocols are required.

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC) or Rink AmideLow loading (0.3–0.5 mmol/g) recommended to reduce steric aggregation.
Isostere Block Fmoc-AA1-

-AA2-OH
The core unit. P = TBDMS (Silyl) or tBu (Acid labile).
Coupling Agent HATU / HOAtHigh-efficiency coupling for the bulky isostere unit.
Base DIPEA or CollidineCollidine is preferred for "difficult" sequences to minimize racemization.[1]
Solvent DMF (Main), NMP (For aggregation)NMP disrupts beta-sheet formation better than DMF.

Experimental Protocols

Protocol A: Resin Preparation & Standard Elongation

Standard Fmoc cycles are performed until the residue preceding the isostere is reached.

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min).[2] Wash with DMF (
    
    
    
    min).
  • Standard Coupling:

    • 3.0 eq Fmoc-AA-OH

    • 2.9 eq HBTU / 3.0 eq HOBt

    • 6.0 eq DIPEA

    • Time: 45 min.

  • Kaiser Test: Verify coupling completeness.

Protocol B: Coupling the Hydroxyethylene Isostere

This step installs the bulky dipeptide mimic. The kinetics are slower than standard amino acids.

  • Activation:

    • Dissolve 1.5 – 2.0 eq of the Fmoc-Isostere-OH in minimal DMF/NMP (1:1).

    • Add 1.5 – 2.0 eq HATU and 1.5 – 2.0 eq HOAt .

    • Add 3.0 – 4.0 eq DIPEA (or Collidine).

    • Note: Use reduced equivalents compared to standard AAs due to the high cost of the isostere.

  • Coupling:

    • Add activated mixture to the resin.[3]

    • Agitate for 2 to 4 hours (or overnight if the position is extremely hindered).

  • Monitoring:

    • Perform Chloranil Test (more sensitive for secondary amines, though the resin-bound amine here is primary, Chloranil is often preferred for difficult sequences) or standard Kaiser Test.

    • Critical: If positive, perform a second coupling with fresh reagents (1.0 eq).

  • Capping (Mandatory):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min to cap unreacted amines. This prevents deletion sequences.

Protocol C: Chain Extension & O-Acylation Prevention

This is the critical decision point based on the protection status of the Isostere's Hydroxyl group.

Scenario 1: Hydroxyl is Protected (e.g., O-TBDMS or O-tBu) [RECOMMENDED]
  • Fmoc Deprotection: Remove Fmoc from the N-terminus of the isostere (20% Piperidine,

    
     min).
    
  • Next Coupling: Proceed with standard HATU/DIPEA coupling of the next amino acid. The steric bulk of the protecting group effectively blocks O-acylation.

Scenario 2: Hydroxyl is Unprotected (Free -OH)

Warning: High risk of ester formation.

  • Strategy: Use a coupling reagent that generates a less reactive active ester, or ensure the amine is significantly more nucleophilic than the hydroxyl.

  • Reagent Switch: Use DIC / Oxyma Pure instead of HATU. HATU is too potent and will drive O-acylation.

  • Stoichiometry: Use a slight excess of the incoming amino acid (3 eq) but limit the base .

  • Post-Coupling Wash: Perform a "Soft Base Wash" (0.1M HOBt in DMF) to reverse any labile O-acyl esters formed on the hydroxyl group before the next step.

Protocol D: Cleavage & Global Deprotection
  • Wash: DCM (

    
    ). Dry resin under Nitrogen.
    
  • Cocktail Preparation (Reagent K equivalent):

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • EDT (2.5%)

  • Reaction: Shake for 2–3 hours.

  • Precipitation: Filter into cold diethyl ether. Centrifuge.

Special Note for O-TBDMS (Silyl) Protection: If the isostere used TBDMS protection, it is NOT cleaved by TFA.

  • Step: Dissolve the cleaved, crude peptide in dry THF.

  • Reagent: Add TBAF (Tetra-n-butylammonium fluoride, 3 eq). Stir 1 hr.

  • Workup: Quench with acetic acid, evaporate, and purify via HPLC.

Visual Workflows (Graphviz)

Workflow 1: Isostere Integration Logic

This diagram illustrates the critical decision path for preventing side reactions during the synthesis.

SPPS_Isostere_Workflow Start Resin-Bound Peptide (Fmoc-Removed) Isostere_Prep Activate Fmoc-Isostere-OH (HATU/HOAt/DIPEA) Start->Isostere_Prep Coupling Coupling to Resin (2-4 Hours) Isostere_Prep->Coupling Check Kaiser Test (Complete?) Coupling->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple No Cap Capping (Ac2O/Pyridine) Check->Cap Yes Recouple->Coupling Fmoc_Rm Fmoc Removal (Piperidine) Cap->Fmoc_Rm Decision Is Isostere OH Protected? Fmoc_Rm->Decision Path_Protected YES (O-tBu/TBDMS) Steric Shield Active Decision->Path_Protected Yes Path_Free NO (Free -OH) Risk of O-Acylation Decision->Path_Free No Next_Coup_Std Standard Coupling (HATU/DIPEA) Path_Protected->Next_Coup_Std Next_Coup_Mod Modified Coupling (DIC/Oxyma) + Soft Base Wash Path_Free->Next_Coup_Mod Final Continue Synthesis Next_Coup_Std->Final Next_Coup_Mod->Final

Caption: Decision matrix for coupling the subsequent amino acid. O-protection (Green path) is preferred to avoid side reactions.

Quality Control & Troubleshooting

Analytical Data Summary
ParameterMethodAcceptance Criteria
Identity ESI-MS / MALDI-TOFMass

1 Da of calc. value. Watch for +AA mass (double coupling) or +Acetylation.
Purity RP-HPLC (C18)>95% area integration.
Chiral Purity Chiral HPLC<1% Epimerization (Isosteres are prone to racemization if over-activated).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Mass + AA Mass Double insertionReduce activation time; ensure washing is thorough between cycles.
Mass + 42 Da Premature acetylationCapping step was performed on an incompletely coupled sequence.
Low Yield (Isostere) Steric hindranceSwitch solvent to NMP; increase temperature to 40°C (carefully); use HATU.
Branching (+ AA) O-Acylation The free OH reacted. Treat resin with 20% Piperidine or 0.1M HOBt before final cleavage to hydrolyze the ester.

References

  • Kiso, Y. (1992). "Design and synthesis of protease inhibitors using hydroxyethylene isosteres." Biopolymers (Peptide Science). Link (Context: Foundational work on isostere design).

  • Malin, R., et al. (1996). "Identification of O-acylation side reactions in the SPPS of hydroxyethylene isosteres." Journal of the American Chemical Society. Link (Context: Mechanistic insight into the O-acylation side reaction).

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link (Context: General protocols for difficult couplings and aggregation).

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][4][5][6][7] Chemical Reviews. Link (Context: Review of orthogonal protection strategies including TBDMS for hydroxyls).

  • Merck & Co. (1994). "Synthesis of Indinavir, a potent HIV-1 protease inhibitor." Tetrahedron Letters. Link (Context: Industrial application of hydroxyethylene isosteres).

Sources

Application

HPLC purification methods for hydrophobic Boc-protected peptides

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydrophobic Boc-Protected Peptides Executive Summary Purifying Boc-protected peptides presents a unique dichotomy in chromatography: the Boc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydrophobic Boc-Protected Peptides

Executive Summary

Purifying Boc-protected peptides presents a unique dichotomy in chromatography: the Boc group renders the peptide significantly more hydrophobic, leading to solubility issues and excessive retention, yet the group itself is acid-labile, requiring careful handling to prevent premature deprotection. Standard protocols for hydrophilic peptides (C18 column, 0.1% TFA/Water/ACN, Room Temp) often fail here, resulting in broad peaks, low recovery, or column clogging.

This guide details an optimized workflow specifically for hydrophobic, Boc-protected peptides . It shifts the paradigm from standard C18 methods to high-organic, elevated-temperature separations using shorter alkyl chain phases (C4/C8) and chaotropic solvents.

Part 1: Pre-Purification Strategy – The "Solubility Paradox"

The most common failure mode is injecting a sample that is not truly in solution. Hydrophobic peptides often form non-covalent aggregates that pass through 0.45 µm filters but precipitate upon contact with the aqueous mobile phase.

The "Organic-First" Dissolution Protocol

Do not attempt to dissolve hydrophobic peptides directly in the mobile phase. Use this stepwise "wetting" approach to disrupt aggregation.

StepActionMechanistic Rationale
1 Solvate Add neat DMSO or DMF (approx. 20-30% of final volume). Vortex vigorously.
2 Disaggregate Optional: Add HFIP (Hexafluoroisopropanol) if the peptide is prone to beta-sheet formation (e.g., Amyloidogenic sequences).
3 Acidify Add Glacial Acetic Acid or neat TFA (0.1% of final volume).
4 Dilute Slowly add Water/ACN (50:50) to reach final volume.

Critical Check: If the solution turns cloudy upon adding water, STOP . You must increase the organic ratio or switch to a chaotropic mobile phase (e.g., 6M Guanidine HCl, though this requires desalting later).

Part 2: Stationary Phase Selection

For Boc-protected hydrophobics, C18 is often the wrong choice . The strong hydrophobic interaction can lead to irreversible binding or extremely long retention times where the peptide elutes as a broad "smear."

Column Selection Decision Tree

ColumnSelection Start Analyze Peptide Sequence LengthCheck Length > 30 AA? Start->LengthCheck HydroCheck Extremely Hydrophobic? (>50% Ile, Leu, Val, Phe, Trp) LengthCheck->HydroCheck Yes C18 C18 (300 Å) Standard LengthCheck->C18 No C8 C8 (100-300 Å) Reduced Retention HydroCheck->C8 Moderate C4 C4 (300 Å) Max Recovery HydroCheck->C4 High Polymer PLRP-S (Polymeric) High pH / Temp Stable C4->Polymer If pH > 8 required or Temp > 60°C

Figure 1: Decision matrix for selecting the optimal stationary phase based on peptide hydrophobicity and length.

  • C4 (Butyl): The gold standard for hydrophobic peptides. Lower carbon load reduces retention time, allowing the peptide to elute in the gradient "sweet spot" rather than at 95% organic.

  • Pore Size: Always use 300 Å (wide pore) for protected peptides. The bulky Boc groups and hydrophobic side chains increase the effective Stokes radius; 100 Å pores can restrict diffusion, causing band broadening.

Part 3: Mobile Phase & Operational Parameters

The "Boc Safety" Zone (Acid Stability)

Boc groups are acid-labile but generally stable in 0.1% TFA for the duration of a standard HPLC run (20-40 mins). However, to minimize risk:

  • Avoid leaving fractions in TFA solution. Neutralize immediately with 1% Ammonium Bicarbonate or lyophilize immediately.

  • Alternative: If the peptide is extremely acid-sensitive, use 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (pH 6.5) . Note: Peak shape may broaden at neutral pH due to silanol interactions.

Organic Modifiers (The Secret Weapon)

Acetonitrile (ACN) alone may not be strong enough to elute very hydrophobic peptides.

  • Isopropanol (IPA): Add 10-20% IPA to Mobile Phase B. IPA has a higher elution strength and viscosity, which helps solvate hydrophobic domains.

    • Mobile Phase A: 0.1% TFA in Water[1][2]

    • Mobile Phase B: 0.1% TFA in ACN/IPA (80:20)

Temperature Control

Thermodynamics play a massive role. Heating the column reduces mobile phase viscosity (counteracting IPA) and increases the mass transfer kinetics of hydrophobic analytes.

  • Set Point: 60°C

  • Warning: Do not exceed 60°C with Boc peptides in TFA, as the rate of deprotection increases significantly with temperature.

Part 4: Detailed Experimental Protocol

Workflow Diagram

PurificationProtocol Prep Sample Prep (DMSO/DMF + Acid) System System Setup C4 Column, 60°C Prep->System Equil Equilibration >10% B Initial System->Equil Load Injection (Sandwich Method) Equil->Load Elute Gradient Elution Add IPA to MPB Load->Elute Recover Fraction Collection & Lyophilization Elute->Recover Recover->Prep Re-purify if <95%

Figure 2: Optimized workflow for HPLC purification of hydrophobic Boc-peptides.

Step-by-Step Procedure
  • System Preparation:

    • Install a C4 or C8 column (e.g., 250 x 4.6 mm, 5 µm, 300 Å).

    • Set column oven to 60°C .

    • Mobile Phase A: Milli-Q Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 10% Isopropanol + 0.09% TFA. (Note: Slightly lower TFA in B balances the baseline drift).

  • Equilibration:

    • Hydrophobic peptides often precipitate in 100% water. Start the gradient at 10-20% B rather than 0% to ensure the column surface is "wetted" with organic solvent.

  • Injection:

    • Filter sample through a 0.45 µm PTFE (hydrophobic) or Nylon filter. Do not use Cellulose Acetate (it binds proteins).

    • Use the "Sandwich Injection" technique if possible: Draw up a small plug of DMSO, then the sample, then another plug of DMSO to prevent precipitation in the needle.

  • Gradient Profile:

    • Standard: 20% B to 90% B over 30 minutes (approx 2% B/min).

    • Shallow (for resolution): If the impurity elutes close to the product, flatten the gradient to 0.5% B/min around the elution point.

  • Post-Run:

    • Perform a "Sawtooth" wash (95% B for 5 mins, 10% B for 2 mins, repeat) to remove strongly bound hydrophobic contaminants (ghost peaks).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Ghost Peaks Carryover from previous run. Hydrophobic peptides stick to the injector loop or column frit.Run a blank injection with 100% IPA or TFE. Switch to a Phenyl-Hexyl column for different selectivity.
Broad/Tailing Peaks Poor solubility or secondary interactions with silanols.Increase Temp to 60°C. Add 10-20% IPA to Mobile Phase B. Switch to a C4 column.
Loss of Boc Group Acid hydrolysis during run or storage.Immediate: Freeze fractions immediately. Process: Switch to 0.1% Formic Acid or Ammonium Acetate (pH 6.5).
High Backpressure Peptide precipitating on the column head.Your starting gradient is too aqueous. Increase initial %B to 20-30%. Clean column with 100% IPA/DCM (if column compatible).

References

  • Biotage. (2023).[3][4] Which Stationary Phase Should I Choose For My Peptide Purification? Retrieved from [Link]

  • Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Retrieved from [Link][2][5][6][7][8][9][10][11]

  • Phenomenex. (2023).[4][7] C8 vs. C18 HPLC columns: Key differences explained. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

Sources

Method

Crystallization techniques for protease-inhibitor complexes

Application Note: Crystallization Techniques for Protease-Inhibitor Complexes Abstract Crystallizing protease-inhibitor complexes is a cornerstone of rational drug design. Unlike standard protein crystallization, proteas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Techniques for Protease-Inhibitor Complexes

Abstract

Crystallizing protease-inhibitor complexes is a cornerstone of rational drug design. Unlike standard protein crystallization, proteases present unique challenges: they are inherently destructive enzymes that can degrade themselves (autolysis) or the inhibitor if not properly stabilized. This guide outlines high-fidelity protocols for Co-crystallization and Soaking , emphasizing the thermodynamic stabilization of the active site. We integrate "in-situ proteolysis" not as a hazard, but as a controlled tool to improve lattice packing.

Pre-Crystallization Characterization

Before attempting crystallization, the complex must be thermodynamically validated. Blindly mixing protein and inhibitor is the leading cause of failure.

  • Purity: Protein must be >95% pure (SDS-PAGE).

  • Activity Assay: Confirm the protease is active before inhibition, and fully inhibited after complex formation.

  • Thermal Shift Assay (DSF): This is the critical "Go/No-Go" step. A successful complex formation should increase the melting temperature (

    
    ) of the protease by 2°C to >10°C.
    

Table 1: Quantitative Guidelines for Complex Formation

ParameterRecommendationRationale
Protein Concentration 5 – 20 mg/mLProteases often require higher concentrations for nucleation than non-enzymes.
Molar Ratio (Inhibitor:Protein) 1.2:1 to 3:1Excess inhibitor ensures 100% active site occupancy and shifts equilibrium toward the complex (

).
Inhibitor Stock Conc. 50 – 100 mMHigh concentration minimizes the final percentage of DMSO in the drop.
DMSO Tolerance < 5% (v/v)Most proteases destabilize above 5% DMSO; keep final drop concentration <2-3%.
Incubation Time 30 min – 12 hrsCovalent inhibitors require longer times to complete the reaction than reversible binders.

Strategic Decision Matrix: Co-crystallization vs. Soaking

Choosing the right method depends on the binding kinetics and the availability of apo-crystals.

DecisionMatrix Start Start: Select Strategy ApoCrystals Do high-quality Apo-crystals exist? Start->ApoCrystals ConfChange Does inhibitor cause large conformational change? ApoCrystals->ConfChange Yes Method_CoCryst METHOD A: CO-CRYSTALLIZATION (High fidelity, induced fit) ApoCrystals->Method_CoCryst No Solubility Is Inhibitor Solubility > 10 mM? ConfChange->Solubility No ConfChange->Method_CoCryst Yes (e.g., DFG-out) Method_Soak METHOD B: SOAKING (Fast, good for fragments) Solubility->Method_Soak Yes Solubility->Method_CoCryst No (Pre-incubation required)

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on structural and physicochemical properties.

Detailed Protocols

Protocol A: Co-crystallization (The Gold Standard)

This method is required when the inhibitor induces a conformational change (e.g., "closing" the active site loops) that the apo-crystal lattice cannot accommodate.

Materials:

  • Purified Protease (in low salt buffer, e.g., 20mM Tris pH 7.5, 100mM NaCl).

  • Inhibitor Stock (100 mM in 100% DMSO).

  • Centrifugal filter units (e.g., Amicon Ultra).

Step-by-Step Workflow:

  • Calculated Addition: Add the inhibitor to the dilute protein solution (before final concentration) to achieve a 1.5:1 molar excess .

    • Why? Adding inhibitor to already concentrated protein can cause immediate precipitation due to local high DMSO/inhibitor concentrations ("shocking" the protein).

  • Incubation: Incubate at 4°C for 1 hour (reversible inhibitors) or overnight (covalent inhibitors).

  • Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any amorphous precipitate.

  • Concentration: Concentrate the supernatant to the target crystallization concentration (e.g., 10 mg/mL).

    • Note: The inhibitor co-concentrates. If the inhibitor has low solubility, it may crash out. If this happens, switch to Soaking .

  • Setup: Set up hanging/sitting drop vapor diffusion plates immediately.

Protocol B: Soaking (For Fragment Screening)

Ideal for high-throughput screening (HTS) where robust apo-crystals are already available.

Step-by-Step Workflow:

  • Harvest: Select robust apo-crystals (avoid cracked or twinned crystals).

  • Preparation of Soak Solution: Prepare a drop containing the reservoir solution + inhibitor .

    • Target Concentration: 1 mM to 10 mM inhibitor.

    • DMSO Limit: Ensure final DMSO is <5%.

  • Transfer: Move the crystal into the soak drop using a loop or mesh.

  • Time Course: Incubate for 1 hour to 24 hours .

    • Tip: If crystals crack/dissolve, cross-link with Glutaraldehyde (vapor diffusion method) for 30 mins before soaking.

  • Cryo-protection: Briefly pass the crystal through a cryo-solution containing the same concentration of inhibitor to prevent back-soaking (leaching out) during freezing.

Advanced Optimization: In-Situ Proteolysis

It is counter-intuitive to add more protease to a protease crystallization drop, but "In-Situ Proteolysis" is a powerful rescue technique. Trace amounts of Chymotrypsin or Trypsin can trim flexible loops that hinder lattice packing without degrading the core domain (Dong et al., 2007).

Workflow:

  • Prepare the Protease-Inhibitor complex (Protocol A).

  • Just before setting up the drop, add trace Trypsin (1:1000 to 1:100 w/w ratio).

  • The trace protease cleaves disordered tails, often triggering immediate nucleation of the stable core.

Workflow Mix Mix Protease + Inhibitor (1:2 Molar Ratio) Incubate Incubate (1hr @ 4°C) Mix->Incubate Trace Add Trace Trypsin (1:1000 w/w) Incubate->Trace Screen Vapor Diffusion Screening Trace->Screen

Figure 2: In-situ proteolysis workflow to remove flexible regions and promote lattice formation.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Heavy Precipitate immediately upon mixing Inhibitor insolubility or "DMSO Shock"Dilute protein to <1 mg/mL before adding inhibitor, then concentrate. Or use a more soluble inhibitor analog.
Crystals crack during soaking Lattice incompatibility or osmotic shockReduce inhibitor concentration (step-wise soaking). Use Co-crystallization instead.[1]
No Electron Density for Inhibitor Low occupancy or low affinityIncrease inhibitor concentration. Verify binding via Thermal Shift (DSF) before crystallization.
Proteolysis of the Inhibitor Inhibitor is a substrateUse a non-cleavable peptidomimetic or a transition-state analog. Ensure the protease is "dead" (e.g., active site mutation) if studying substrate binding.

References

  • Dong, A., et al. (2007). In situ proteolysis for protein crystallization and structure determination. Nature Methods, 4(12), 1019–1021. Link

  • Hassell, A. M., et al. (2007).[2] Crystallization of protein–ligand complexes. Acta Crystallographica Section F, 63(1), 72–79.[2] Link

  • Bergfors, T. (2003). Seeds to crystals. Journal of Structural Biology, 142(1), 66-76. Link

  • McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F, 70(1), 2–20. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in morpholine coupling reactions

This is Dr. Aris Thorne , Senior Application Scientist at the Reaction Engineering Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Reaction Engineering Support Center.

Below is the technical support dossier regarding Ticket #MPH-998: Overcoming Steric Hindrance in Morpholine Couplings . This guide addresses the "Morpholine Paradox"—its moderate nucleophilicity (


) combined with the rigid chair conformation that makes it exceptionally sensitive to steric crowding at the electrophile.

The Core Problem: The Morpholine Paradox

Morpholine is deceptive. While a secondary amine, the oxygen atom exerts an inductive electron-withdrawing effect, making it less nucleophilic than piperidine. When you add steric bulk to the coupling partner (e.g., ortho-substituted aryl halides or


-quaternary carboxylic acids), standard catalytic cycles stall.
  • In Pd-Catalysis: The rate-limiting step shifts from oxidative addition to reductive elimination .[1] The crowded metal center struggles to expel the bulky product.

  • In Amide Coupling: The amine cannot attack the activated carbonyl carbon effectively due to the "cone of protection" created by bulky substituents.

Module A: C-N Cross-Coupling (Buchwald-Hartwig)

Status: Recommended for Aryl Halides/Triflates

For sterically hindered substrates (e.g., ortho-tolyl halides), standard ligands like BINAP or dppf will fail. You must use ligands that are bulky (to force reductive elimination) yet electron-rich (to facilitate oxidative addition).

The Solution: Dialkylbiaryl Phosphines & NHC Precatalysts
  • Primary Recommendation: RuPhos .[2] It is the gold standard for secondary amines with steric hindrance. Its bulk promotes the difficult reductive elimination step.

  • Alternative (Heterocycles): XPhos or BrettPhos (if RuPhos fails).[3]

  • The "Nuclear Option": PEPPSI-IPr (Pd-NHC).[4] Excellent for extremely hindered substrates where phosphines dissociate.

Experimental Protocol: The "RuPhos G4" Method

Do not use Pd(OAc)₂ + Ligand if possible. In situ catalyst generation is unreliable with hindered substrates. Use G3/G4 precatalysts to ensure a 1:1 Pd:Ligand ratio.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Morpholine (1.2 equiv)[2]

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (1.4 equiv) – Strong base is crucial for the transmetallation-like step.

  • Solvent: Toluene or Dioxane (0.2 M)

Workflow:

  • Charge a vial with the aryl halide, NaOtBu, and RuPhos Pd G4.

  • Cycle Argon/Vacuum 3x. Oxygen kills the active Pd(0) species instantly.

  • Add anhydrous solvent and Morpholine via syringe.

  • Seal and heat to 80–100 °C for 2–12 hours.

  • QC Check: If the reaction turns black immediately (Pd black precipitation), your ligand has dissociated. Switch to PEPPSI-IPr .

Visualization: Catalyst Selection Logic

CatalystSelection Figure 1: Catalyst Decision Matrix for Morpholine Cross-Coupling Start Start: Morpholine Coupling SubstrateType Analyze Electrophile Start->SubstrateType OrthoSub Ortho-Substituted? SubstrateType->OrthoSub Heterocycle Heterocyclic Halide? OrthoSub->Heterocycle No RuPhos USE: RuPhos Pd G4 (Best for 2° amines + sterics) OrthoSub->RuPhos Yes (Moderate) PEPPSI USE: PEPPSI-IPr (If Phosphines fail) OrthoSub->PEPPSI Yes (Extreme Sterics) XPhos USE: XPhos Pd G4 (Best for Pyridines/Heterocycles) Heterocycle->XPhos Yes Standard USE: BrettPhos Pd G4 (General Purpose) Heterocycle->Standard No

Module B: Amide Bond Formation

Status: Recommended for Carboxylic Acids

Stop using EDC/HOBt. For hindered morpholine couplings, carbodiimides are too weak and produce urea byproducts that are hard to remove.

The Solution: T3P (Propylphosphonic Anhydride)

T3P acts as a powerful dehydrating agent that drives the reaction to completion without epimerization. It tolerates massive steric bulk because the byproduct is water-soluble.

Experimental Protocol: T3P Activation

Reagents:

  • Steric Acid (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Coupling Agent: T3P (50% in EtOAc, 2.0 equiv)[5]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (0.5 M)

Workflow:

  • Dissolve the carboxylic acid and base in EtOAc.

  • Cool to 0 °C . Note: Even for hindered substrates, initial activation should be cold to prevent background decomposition.

  • Add T3P solution dropwise. Stir for 20 mins.

  • Add Morpholine.[2][5]

  • Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60 °C .

  • Workup: Wash with water/bicarb. The phosphorous byproducts wash away, leaving clean amide.

Module C: SnAr (Nucleophilic Aromatic Substitution)

Status: Recommended for Electron-Deficient Aryl Fluorides

If you cannot use metal catalysis, SnAr is the path. However, steric hindrance kills the orbital overlap required for the Meisenheimer complex.

Critical Adjustments for Sterics
  • Leaving Group: Switch from -Cl to -F . Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex), which accelerates the rate-determining addition step significantly.

  • Solvent Effect: Do not use Ethanol. Use DMSO or NMP . These dipolar aprotic solvents stabilize the intermediate complex and strip the cation away from the morpholine nucleophile, making it "naked" and more reactive.

Data: Solvent/LG Impact on Rate ( )
SolventLeaving GroupReaction Rate (Relative)Notes
EtOH-Cl1Baseline (Slow)
EtOH-F20–50Fluorine accelerates addition
DMSO -F >1000 Dipolar aprotic acceleration

Troubleshooting & FAQ

Ticket #402: "My reaction stalls at 60% conversion."

  • Root Cause: Product Inhibition.[5] The morpholine product might be binding to the Pd center.

  • Fix: Switch to PEPPSI-IPr . The NHC ligand binds Pd tighter than your product ever could, preventing catalyst poisoning.

Ticket #405: "I see de-halogenation (reduction) of my aryl halide."

  • Root Cause:

    
    -Hydride elimination from the morpholine or solvent.
    
  • Fix:

    • Switch solvent from Isopropanol/Ethanol to Toluene .

    • Lower the temperature and increase reaction time.

    • Ensure your base (NaOtBu) is dry; wet base promotes reduction.

Ticket #409: "T3P didn't work for my tertiary carboxylic acid."

  • Root Cause: Steric crowding prevents the amine approach even with T3P.

  • Fix: Convert the acid to an Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It is neutral and forms the acid chloride in situ, which is far more reactive than the T3P-active ester.

Visualization: Troubleshooting Logic

Troubleshooting Figure 2: Troubleshooting Workflow for Failed Couplings Issue Issue Detected Check1 Is it Pd-Black? Issue->Check1 Check2 Is it De-halogenation? Check1->Check2 No Sol1 Ligand Dissociation. Switch to PEPPSI-IPr Check1->Sol1 Yes Sol2 Hydride Source present. Change Solvent (No alcohols) Dry your Base Check2->Sol2 Yes Sol3 Steric Wall. Increase Temp or Switch to RuPhos Check2->Sol3 No (Low Conv.)

References

  • Maiti, D., et al. (2020).[1] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega. [Link]

  • Organ, M. G., et al. (2023).[6] [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[6][7] Molecules. [Link]

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation.[8] Organic Process Research & Development. [Link]

  • Valvi, A., et al. (2016). Concentration-dependent solvent effect on the SnAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Boc-Phe-ψ[CH(OH)CH₂] Isosteres vs. Pepstatin A

This guide provides a technical comparison between Boc-Phe-ψ[CH(OH)CH₂] (a class of hydroxyethylene transition-state isosteres) and Pepstatin A , focusing on their potency, selectivity, and application in protease inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Boc-Phe-ψ[CH(OH)CH₂] (a class of hydroxyethylene transition-state isosteres) and Pepstatin A , focusing on their potency, selectivity, and application in protease inhibition assays.[1]

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

Pepstatin A is the naturally occurring "gold standard" inhibitor for classical aspartic proteases (Pepsin, Cathepsin D, Renin), utilizing a statine residue to mimic the transition state. However, it exhibits poor potency against retroviral proteases like HIV-1 Protease.[1][2]

Boc-Phe-ψ[CH(OH)CH₂] refers to a synthetic hydroxyethylene isostere scaffold.[1][2][3] Unlike Pepstatin A, this scaffold was rationally designed to accommodate the specific steric and geometric requirements of HIV-1 Protease . Experimental data confirms that while Pepstatin A inhibits HIV-1 Protease with a


 in the high nanomolar to micromolar range (~478 nM), hydroxyethylene-based inhibitors (e.g., JG-365) achieve sub-nanomolar potency (

~0.24 nM), representing a >2,000-fold increase in potency for this specific target.[1]
Mechanistic Comparison: The "Warhead" Architecture

Both inhibitors function as Transition State Analogs (TSAs) .[1] They possess a central hydroxyl group that mimics the tetrahedral intermediate formed during peptide bond hydrolysis, "tricking" the enzyme into binding a non-cleavable molecule.

FeaturePepstatin A Boc-Phe-ψ[CH(OH)CH₂] (Hydroxyethylene)
Core Pharmacophore Statine (Sta) residue

-4-amino-3-hydroxy-6-methylheptanoic acid
Hydroxyethylene Isostere Phe-ψ[CH(OH)CH₂]-Pro/Gly
Backbone Length Contains an extra methylene group in the backbone compared to a natural peptide bond.[1][2]Isosteric with the dipeptide bond it replaces; maintains precise backbone spacing.
Binding Mode Binds catalytic aspartates (Asp32/Asp215 in Pepsin) via the statine -OH.[1]Binds catalytic aspartates (Asp25/Asp25' in HIV-1 PR) with optimized hydrophobic collapse in S1/S1' pockets.[1][2]
Key Limitation The extra length disrupts the precise "C2-symmetric" fit required by HIV-1 Protease.[2]Designed to fit the compact, symmetric active site of retroviral proteases.
Visualizing the Mechanism

Mechanism Substrate Natural Substrate (Cleavable Amide Bond) TS Tetrahedral Intermediate (Unstable) Substrate->TS Hydrolysis Enzyme_Pepsin Pepsin/Cathepsin D (Flexible Active Site) TS->Enzyme_Pepsin Natural Target Pepstatin Pepstatin A (Statine: Extra -CH2- spacer) Pepstatin->Enzyme_Pepsin High Affinity (Ki < 1 nM) Enzyme_HIV HIV-1 Protease (Rigid/Compact Active Site) Pepstatin->Enzyme_HIV Low Affinity (Ki ~478 nM) Hydroxy Hydroxyethylene Isostere (Exact steric mimic) Hydroxy->Enzyme_Pepsin Variable Affinity Hydroxy->Enzyme_HIV High Affinity (Ki ~0.24 nM)

Caption: Mechanistic divergence. Pepstatin A fits flexible mammalian proteases, while Hydroxyethylene isosteres are engineered for the rigid HIV-1 protease active site.

Potency Analysis: Experimental Data

The following data contrasts the inhibition constants (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of Pepstatin A against a representative hydroxyethylene inhibitor (JG-365 , sequence: Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH₂N]-Pro-Ile-Val-OMe).[1][2]
Table 1: Comparative Potency (

)
[1]
Target EnzymePepstatin A (

)
Hydroxyethylene Inhibitor (JG-365) (

)
Fold Difference
HIV-1 Protease 478 nM (Weak)0.24 nM (Potent)~2,000x (Favoring Isostere)
Pepsin 0.05 nM (Potent)Variable/ModerateFavoring Pepstatin
Cathepsin D 0.1 - 1 nM (Potent)VariableFavoring Pepstatin
Renin ~100 - 1000 nM < 1 nM (Optimized analogs)Favoring Isostere (if optimized)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Insight: The "psi" (


) notation denotes the replacement of the scissile peptide bond (-CO-NH-) with the non-hydrolyzable hydroxyethylene linker (-CH(OH)-CH₂-).[1][2] This modification renders the inhibitor completely resistant to cleavage while maintaining the exact geometry required to bind the catalytic aspartic acid dyad.
Experimental Protocol: FRET-Based Potency Assay

To validate these values in your own lab, use a Fluorescence Resonance Energy Transfer (FRET) assay.[1] This protocol is self-validating: Pepstatin A serves as the negative control for HIV-1 PR assays, while the hydroxyethylene compound serves as the positive control.

Materials:

  • Enzyme: Recombinant HIV-1 Protease (final conc. 20–50 nM).[1][2]

  • Substrate: Fluorogenic peptide (e.g., RE(Edans)SQNYPIIVQK(Dabcyl)R).[1]

  • Buffer: 50 mM Sodium Acetate, pH 5.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Preparation: Dilute inhibitor (Boc-Phe-ψ...) and Pepstatin A in DMSO (serial dilutions: 0.01 nM to 10 µM).

  • Pre-incubation: Mix 10 µL inhibitor + 80 µL enzyme buffer. Incubate 10 min at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL fluorogenic substrate (final conc. 5 µM).

  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 20 minutes.

  • Validation:

    • Pepstatin A wells: Should show near-full activity (high slope) unless concentration is very high (>1 µM).[1]

    • Hydroxyethylene wells: Should show flat-line (zero slope) at nanomolar concentrations.[1][2]

Assay Logic Diagram

AssayProtocol Start Start Assay Mix Mix Enzyme + Inhibitor (Pre-incubation 10 min) Start->Mix Substrate Add FRET Substrate (Initiate Reaction) Mix->Substrate Read Measure RFU Kinetics (Ex 340nm / Em 490nm) Substrate->Read Decision Is Slope Reduced? Read->Decision Result_Potent High Potency (Ki < 1nM) (Boc-Phe-psi...) Decision->Result_Potent Yes (at low conc) Result_Weak Low Potency (Ki > 100nM) (Pepstatin A) Decision->Result_Weak No (requires high conc)

Caption: Logic flow for FRET-based determination of Ki values for aspartic protease inhibitors.

References
  • Swain, A. L., et al. (1990). "X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor." Proceedings of the National Academy of Sciences, 87(22), 8805–8809. Link

    • Source of JG-365 Ki d
  • Tyagi, S. C. (1992).[1] "Inhibitors of human immunodeficiency virus-1 protease."[4][5][6][7][8][9][10][11] Biochemistry and Cell Biology, 70(5), 309-315.[1] Link

    • Source of Pepstatin A Ki data for HIV-1 Protease (478 nM).[1][2][8]

  • Dreyer, G. B., et al. (1992). "Hydroxyethylene isostere inhibitors of human immunodeficiency virus-1 protease: structure-activity analysis." Biochemistry, 31(29), 6646–6659.[1] Link[1]

    • Detailed SAR on the Phe-psi[CH(OH)CH2] scaffold.
  • Rich, D. H., et al. (1980). "Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin." Journal of Medicinal Chemistry, 23(1), 27-33.[1] Link

    • Source of Pepstatin A potency d

Sources

Comparative

Technical Guide: Mass Spectrometry Characterization of Boc-Peptide Isosteres

Executive Summary The characterization of Boc-protected peptide isosteres represents a unique intersection of organic synthesis and bioanalytical chemistry. These compounds—often precursors to protease inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of Boc-protected peptide isosteres represents a unique intersection of organic synthesis and bioanalytical chemistry. These compounds—often precursors to protease inhibitors (e.g., HIV, renin inhibitors)—present a dual challenge: the acid-lability of the tert-butyloxycarbonyl (Boc) group and the altered fragmentation kinetics of the isostere bond (e.g., hydroxyethylamine, reduced amide).

This guide objectively compares ionization and fragmentation strategies, establishing a protocol that prevents premature deprotection (in-source fragmentation) while ensuring sufficient energy deposition to elucidate the isostere structure.

The Analytical Challenge: Stability vs. Structural Insight

Standard peptide proteomics workflows rely on acidic mobile phases (0.1% Formic Acid or TFA) to protonate peptides for ESI.[1] However, for Boc-peptide isosteres, this standard approach is detrimental.

  • The Boc Paradox: The Boc group is designed to be removed by acid (TFA). Introducing it into an acidic ESI spray or an acidic MALDI matrix (like CHCA) often strips the protecting group before the ion reaches the analyzer, leading to false "deprotected" signals.

  • The Isostere Factor: Isosteres replace the scissile amide bond (

    
    ) with a non-hydrolyzable mimic (e.g., 
    
    
    
    ). These mimics do not fragment according to standard "b/y" ion rules, requiring specific interpretation of Collision-Induced Dissociation (CID) spectra.

Comparative Analysis: Ionization Techniques

The choice of ionization source is the single most critical variable in preserving the Boc group.

A. Electrospray Ionization (ESI)[1][2][3][4][5][6]
  • Standard ESI (Acidic): High risk. Even 0.1% formic acid can catalyze the loss of the tert-butyl cation (

    
    ) or the entire Boc group (
    
    
    
    ) in the source.
  • Optimized ESI (Neutral): Using ammonium acetate (

    
    ) provides protons from ammonium (
    
    
    
    ) without lowering bulk pH significantly, preserving the Boc group.
B. MALDI-TOF
  • Acidic Matrices (CHCA):

    
    -Cyano-4-hydroxycinnamic acid is too acidic (
    
    
    
    ) and causes significant in-source decay (ISD) of Boc groups.
  • "Cool" Matrices (DHB/Dithranol): 2,5-Dihydroxybenzoic acid (DHB) is "softer" (cooler internal energy transfer), and Dithranol (non-acidic) is the gold standard for extremely labile protecting groups.

Comparative Data: Ionization Source Suitability
FeatureESI (Standard Acidic)ESI (Neutral/Soft)MALDI (CHCA)MALDI (DHB/Dithranol)
Boc Integrity Poor (High In-Source Fragmentation)High (Intact

dominant)
Poor (Thermal/Acidic cleavage)Excellent (Minimal fragmentation)
Sensitivity High (Femtomole)ModerateHighModerate to High
Salt Tolerance LowHigh (Buffer assisted)HighVery High
Isostere Analysis Good (via CID/HCD)Good (via CID/HCD)Limited (PSD/TOF-TOF required)Good (PSD/TOF-TOF)
Best For: Robust, deprotected peptidesBoc-isosteres (Liquid Phase) Rapid screening of robust peptidesBoc-isosteres (Solid Phase)

Fragmentation Dynamics: Deciphering the Spectrum

Once the intact ion is generated, structural confirmation requires controlled fragmentation.

The "Boc Signature" in MS/MS

Even with soft ionization, CID will liberate the Boc group first because the carbamate bond is energetically weaker than the peptide backbone.

  • Primary Loss: Loss of isobutene (

    
    , 
    
    
    
    ).
  • Secondary Loss: Loss of

    
     (
    
    
    
    ) following isobutene loss, resulting in the free amine (net
    
    
    ).
  • Diagnostic Strategy: If you see

    
     and 
    
    
    
    , the Boc group is present.[2] If you only see
    
    
    , the Boc group was likely lost in the source (bad prep).
Isostere Cleavage Rules

Unlike amides which cleave into


 and 

ions, isosteres fragment based on their specific chemistry.
  • Hydroxyethylamine (

    
    ): 
    
    • Often yields cleavage adjacent to the hydroxyl group.

    • Produces characteristic internal fragments that allow differentiation of diastereomers (e.g., R vs S configurations at the hydroxyl center).

  • Reduced Amide (

    
    ): 
    
    • The amine bond is basic; protonation often localizes here.

    • Fragmentation is inhibited at this site, often leading to "silent" regions in the spectrum where backbone cleavage stops.

Visualized Workflows

Diagram 1: Optimized Analytical Workflow

This decision tree guides the user from sample prep to data validation, specifically avoiding acid-induced artifacts.

BocWorkflow Start Start: Boc-Peptide Isostere Sample Solubility Dissolve in MeOH/H2O (50:50) Avoid TFA! Start->Solubility IonChoice Select Ionization Source Solubility->IonChoice ESI_Path ESI-MS IonChoice->ESI_Path Liquid Sample MALDI_Path MALDI-TOF IonChoice->MALDI_Path Solid/Crystal Buffer Add 10mM NH4OAc (Neutral pH) ESI_Path->Buffer ConeVoltage Set Low Cone Voltage (Minimize In-Source Decay) Buffer->ConeVoltage MS1 MS1 Survey Scan Check for [M+H]+ vs [M-56]+ ConeVoltage->MS1 Matrix Matrix: DHB or Dithranol (Avoid CHCA) MALDI_Path->Matrix Matrix->MS1 Decision Is [M-56]+ > 10%? MS1->Decision Fail Fail: In-Source Fragmentation Reduce Voltage / Change Matrix Decision->Fail Yes Pass Pass: Intact Precursor Decision->Pass No MS2 Perform MS/MS (CID) Collision Energy: 15-25 eV Pass->MS2

Caption: Decision tree for minimizing in-source fragmentation of acid-labile Boc groups.

Diagram 2: Fragmentation Pathway (Boc-Isostere)

This diagram illustrates the competing fragmentation pathways in CID.

FragPathway Precursor [M+H]+ (Intact) Boc-Peptide-Isostere LossIsobutene [M+H - 56]+ (Loss of Isobutene) Precursor->LossIsobutene Low Energy Transition b_ions b-ions (N-terminal) Precursor->b_ions High Energy y_ions y-ions (C-terminal) Precursor->y_ions High Energy IsostereFrag Diagnostic Isostere Ions (Internal Fragments) Precursor->IsostereFrag Isostere Specific LossBoc [M+H - 100]+ (Free Amine) LossIsobutene->LossBoc -CO2 LossIsobutene->b_ions Secondary Frag

Caption: Competing fragmentation channels. Low energy favors Boc loss; high energy accesses backbone sequence info.

Validated Protocol: "Soft" ESI-MS for Boc-Isosteres

This protocol is self-validating: Step 3 ensures the integrity of the Boc group before proceeding to structural characterization.

Reagents:

  • Solvent A: Water (LC-MS Grade) + 10 mM Ammonium Acetate.

  • Solvent B: Methanol (LC-MS Grade).

  • Avoid: TFA, Formic Acid (unless <0.01% is absolutely necessary for ionization).

Procedure:

  • Sample Prep: Dilute the Boc-peptide isostere to 1-10 µM in 50:50 Solvent A:B.

  • Direct Infusion: Infuse at 5-10 µL/min into the ESI source.

  • Source Optimization (The "Survival Scan"):

    • Set Cone Voltage/Fragmentor to minimum (e.g., 15V).

    • Scan range:

      
       100–1500.
      
    • Validation Check: Observe the ratio of

      
       to 
      
      
      
      .
    • Acceptance Criteria: The

      
       peak must be <5% of the base peak. If higher, lower the desolvation temperature (
      
      
      
      ) or cone voltage.
  • MS/MS Acquisition:

    • Isolate the intact

      
       precursor.
      
    • Apply stepped Collision Energy (e.g., 15, 25, 35 eV).

    • Low CE (15 eV): Confirms Boc presence (dominant

      
       loss).
      
    • High CE (35 eV): Forces backbone fragmentation to sequence the isostere region.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc acid-lability).
  • Schmidt, M., et al. (1995).[3] "Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments." Peptide Research, 8(4), 238-242.[3]

  • Raju, G., et al. (2011). "Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 25(21).[4]

  • Buré, C., et al. (2008). "Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides." Journal of the American Society for Mass Spectrometry, 19(5), 614-619.

  • Karas, M., & Hillenkamp, F. (1988). "Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons." Analytical Chemistry, 60(20), 2299–2301. (Foundational text for MALDI matrix selection).

Sources

Validation

Benchmarking Ki Values for Renin Inhibitors with Morpholine Caps

Executive Summary: The Morpholine Advantage in Renin Inhibition The development of Direct Renin Inhibitors (DRIs) has historically been plagued by the "peptide dilemma"—high potency often came at the cost of poor oral bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage in Renin Inhibition

The development of Direct Renin Inhibitors (DRIs) has historically been plagued by the "peptide dilemma"—high potency often came at the cost of poor oral bioavailability (F < 2%). While Aliskiren broke this barrier as the first approved DRI, next-generation research has pivoted toward non-peptidomimetic scaffolds to further optimize physicochemical properties.

Morpholine caps have emerged as a privileged structural motif in this evolution. Unlike the lipophilic piperidine caps used in earlier generations, morpholine offers a unique balance: it maintains high affinity binding through specific hydrogen bonding with the renin "flap" region (Ser76/Thr77) while significantly lowering logP and improving aqueous solubility.

This guide benchmarks the inhibition constants (


) of key morpholine-capped candidates against industry standards and details the specific experimental protocols required to accurately measure these values in the tight-binding regime.

Mechanistic Rationale: Why Morpholine?

The catalytic efficacy of renin relies on a "flap" region (a


-hairpin structure) that closes over the active site upon ligand binding.
  • The Problem with Lipophilic Caps: Traditional P3/P4 caps (e.g., large aromatic or piperidine groups) drive potency via hydrophobic collapse but often result in poor solubility and metabolic instability.

  • The Morpholine Solution: The morpholine oxygen acts as a critical hydrogen bond acceptor. Crystallographic data reveals that this oxygen interacts with the backbone amide nitrogens of Ser76 and Thr77 on the renin flap. This "anchoring" stabilizes the closed conformation of the enzyme, locking the inhibitor in the active site while simultaneously exposing a polar surface to the solvent, thereby enhancing bioavailability.

Diagram 1: Renin-Inhibitor Interaction Logic

ReninInteraction Renin Renin Active Site (Asp32/Asp215) Inhibitor Morpholine-Capped Inhibitor Renin->Inhibitor Catalytic Core Binding Binding High Affinity Complex (Closed Conformation) Renin->Binding Induced Fit Flap Beta-Hairpin Flap (Ser76/Thr77) Flap->Binding Stabilization Morpholine Morpholine Oxygen (H-Bond Acceptor) Inhibitor->Morpholine Structural Motif Morpholine->Flap H-Bonding (Critical)

Caption: Mechanistic interaction showing how the morpholine oxygen anchors the renin flap (Ser76/Thr77), stabilizing the closed conformation essential for high-affinity binding.

Benchmarking Analysis: Morpholine vs. Standards

The following table synthesizes experimental data comparing the clinical standard (Aliskiren) with prominent morpholine-capped candidates, specifically the highly potent SPH3127 and related analogs from recent medicinal chemistry campaigns.

Table 1: Comparative Potency and Physicochemical Profile

CompoundStructure Class

/

(Renin)*
Molecular Weight (Da)Key Structural FeatureBioavailability Notes
SPH3127 2-Carbamoyl Morpholine0.4 nM (

)
~444Morpholine cap + Pyrazolopyridine coreHigh oral bioavailability; >47x more potent in hPRA than some indole analogs.
Aliskiren Peptidomimetic0.6 - 2.0 nM (

)
551P3/P4 alkoxy side chainLow oral bioavailability (~2.6%); P-gp substrate.
Compound 26 2-Carbamoyl Morpholine< 1.0 nM (

)
< 500Optimized morpholine stereochemistryPotent antihypertensive efficacy in double transgenic mice.[1][2]
Compound 9 (2R)-Morpholine Analog583 nM (

)
< 500Early morpholine prototypeModerate potency; demonstrates necessity of optimized linker/core for high affinity.

*Note:


 values are dependent on substrate concentration.[3][4] For tight-binding inhibitors like SPH3127, 

approaches

but requires careful calculation (see Section 4).
Comparative Insights
  • Potency Superiority: SPH3127 demonstrates sub-nanomolar potency (0.4 nM), effectively matching or surpassing Aliskiren in vitro.

  • Efficiency: The morpholine scaffold allows SPH3127 to achieve this potency with a lower molecular weight (~444 Da) compared to Aliskiren (551 Da), adhering closer to Lipinski's Rule of 5.

  • Stereochemical Sensitivity: The contrast between Compound 9 (583 nM) and Compound 26/SPH3127 (<1 nM) highlights that the presence of a morpholine ring is insufficient; the (2S/2R) configuration and the vector of the carbonyl attachment are critical for properly positioning the oxygen atom for flap interaction.

Experimental Protocol: Measuring for Tight Binders

Standard enzymatic assays often fail for high-potency renin inhibitors because the


 is close to the enzyme concentration 

. In this "tight-binding" regime, the assumptions of the Cheng-Prusoff equation break down.

The following protocol is a self-validating system designed for sub-nanomolar inhibitors.

Experimental Workflow

Reagents:

  • Enzyme: Recombinant Human Renin (rh-renin).[5][6]

  • Substrate: FRET peptide (e.g., DABCYL-EDANS or 5-FAM/QXL520).

    
     must be predetermined (typically 1.5 - 3.0 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.05% Tween-20 (to prevent non-specific aggregation).

Protocol Steps:

  • Enzyme Titration: Determine the active enzyme concentration

    
     by titrating with a known tight-binding standard (e.g., Aliskiren) at concentrations >> 
    
    
    
    .
  • Substrate Setup: Fix substrate concentration

    
     at 
    
    
    
    value (e.g., 2
    
    
    M). This simplifies the mathematical analysis.
  • Inhibitor Dilution: Prepare a 12-point dilution series of the morpholine inhibitor. Crucial: The range must encompass

    
    .
    
  • Pre-incubation: Incubate Renin + Inhibitor for 30 minutes at 37°C before adding substrate. This ensures equilibrium is reached (slow on-rates are common with flap-closing mechanisms).

  • Reaction Initiation: Add Substrate and monitor fluorescence continuously (Ex/Em specific to FRET pair) for 30-60 minutes.

  • Velocity Calculation: Calculate initial velocity (

    
    ) from the linear portion of the progress curve.
    
Data Analysis (The "Expert" Calculation)

Do NOT use:


 (Cheng-Prusoff). This will overestimate 

for SPH3127-like compounds.

MUST USE: The Morrison Equation for tight-binding inhibition.[7]



Where:

  • 
     = Total active enzyme concentration (determined in Step 1).
    
  • 
     = Total inhibitor concentration.
    
Diagram 2: Validated Assay Workflow

AssayWorkflow Prep 1. Reagent Prep (Buffer, rh-Renin, FRET Substrate) Titration 2. Active Enzyme Titration (Determine [E]t) Prep->Titration Incubation 3. Equilibrium Incubation (Renin + Morpholine Inhibitor 30 min @ 37°C) Titration->Incubation Fixed [E]t Reaction 4. Add Substrate (Kinetic Read) Incubation->Reaction Analysis 5. Data Fitting (Morrison Equation) Reaction->Analysis v_i vs [I]

Caption: Step-by-step FRET assay workflow emphasizing the pre-incubation step and Morrison equation analysis for accurate Ki determination.

Conclusion

Morpholine-capped renin inhibitors like SPH3127 represent a significant advancement over first-generation peptidomimetics. By leveraging the morpholine oxygen to anchor the renin flap, these compounds achieve low-nanomolar potency (


 nM) while maintaining a molecular weight < 500 Da and superior oral bioavailability.

For researchers benchmarking these compounds, reliance on standard


 calculations is insufficient. The use of the Morrison Equation  and careful control of enzyme concentration are mandatory to validate the tight-binding kinetics characteristic of this high-performance class.

References

  • Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor. Journal of Medicinal Chemistry, 2022.[8][9] [Link][8][10]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 2022.[2] [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 2009. (Detailed discussion on Morrison Equation). [Link]

  • Direct Renin Inhibitors as a New Therapy for Hypertension. Journal of Medicinal Chemistry, 2010. (Review of Aliskiren and early caps). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Cell Permeability for Boc-Protected Peptidomimetics

Introduction: The Permeability Paradox of Peptidomimetics Peptidomimetics represent a promising class of therapeutics, designed to mimic the high target specificity of natural peptides while overcoming their inherent lim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Permeability Paradox of Peptidomimetics

Peptidomimetics represent a promising class of therapeutics, designed to mimic the high target specificity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability.[1] However, their path to intracellular targets is often blocked by the cell membrane, a formidable lipid barrier. Low cell permeability remains a primary challenge in their development.[1][2] This challenge is frequently compounded by the synthetic strategies employed. The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability and specific removal conditions.[][4] Yet, the Boc group itself is bulky and lipophilic, significantly altering the physicochemical properties of the peptidomimetic and, consequently, its permeability profile.[5] Accurately evaluating how these modified molecules traverse the cell membrane is therefore a critical step in drug discovery and development.[5][6]

This guide provides an in-depth comparison of the essential in vitro tools used to assess the cell permeability of Boc-protected peptidomimetics. We will move beyond simple protocol recitation to explore the strategic rationale behind choosing specific assays, integrating their data, and interpreting the results to build a comprehensive permeability profile.

Section 1: The Permeability Assay Toolkit - A Strategic Comparison

No single assay can fully predict in vivo bioavailability. Instead, a multi-assay approach is required to understand the different facets of membrane transport: passive diffusion, active uptake, and active efflux.[5][7] The three most widely used in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay.

Assay Principle Primary Measurement Key Advantages Key Limitations Best For...
PAMPA Cell-free diffusion across an artificial lipid layer.[8]Passive transcellular permeability (Papp).[7][8]High-throughput, low cost, excellent reproducibility, isolates passive diffusion.[7][9]No active transport or efflux data, not a biological system.[7][8]Early-stage screening and ranking of compounds based on passive permeability.[8]
Caco-2 Transport across a differentiated monolayer of human colon adenocarcinoma cells.[6]Apparent permeability (Papp) in apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions; Efflux Ratio (ER).[5]"Gold standard" for predicting human intestinal absorption, models passive and active transport (uptake and efflux), forms tight junctions.[10][11][12]Very long culture time (21 days), lower throughput, potential for inter-laboratory variability.[10][11]Mechanistic studies and obtaining data that is more correlative to in vivo human absorption.[12]
MDCK Transport across a monolayer of canine kidney epithelial cells. Often transfected to overexpress specific transporters (e.g., MDCK-MDR1 for P-gp).[11][12]Apparent permeability (Papp) (A→B and B→A); Efflux Ratio (ER).[5]Much faster culture time (3-5 days) than Caco-2, highly reproducible, excellent for studying specific efflux transporters.[10][11]Not of human origin, less representative of the complex human intestinal environment than Caco-2.[11][12]High-throughput screening for substrates of specific efflux transporters like P-glycoprotein (MDR1).[11]

Section 2: The First Pass - High-Throughput Screening with PAMPA

The PAMPA model is a cell-free assay that isolates the fundamental process of passive diffusion, which is the primary route of entry for many drugs.[8] It measures a compound's ability to diffuse from a donor well, through a filter coated with a lipid-oil mixture that mimics the cell membrane, into an acceptor well.[8]

Causality Behind the Choice: For Boc-protected peptidomimetics, the increased lipophilicity from the Boc group might suggest enhanced passive diffusion. PAMPA is the most efficient and cost-effective way to test this initial hypothesis across a large number of candidate molecules.[8][9] It provides a clean, baseline measurement of passive permeability without the complexities of biological transporters, allowing for a clear structure-permeability relationship (SPR) analysis at an early stage.[7]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Solutions:

    • Prepare the lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane).[8]

    • Prepare the test compound stock solution (e.g., 10 mM in DMSO).

    • Prepare the working solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be low (e.g., <1%).[13]

  • Membrane Coating:

    • Using a pipette, gently add 5 µL of the lipid solution to the membrane of each well in the donor plate (a 96-well microplate with a PVDF membrane).[9] Allow it to impregnate for at least 5 minutes.

  • Assay Setup:

    • Add 300 µL of fresh buffer to each well of the acceptor plate (a standard 96-well plate).[9]

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, creating the "sandwich".

    • Add 150-200 µL of the compound working solution to each well of the donor plate.[9]

  • Incubation:

    • Cover the plate assembly to prevent evaporation.

    • Incubate at room temperature for 5 to 16 hours with gentle shaking.[8][13]

  • Sampling and Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells for concentration analysis.

    • Determine the concentration of the peptidomimetic in all samples using LC-MS/MS.[7][8]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_D_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_equilibrium] is the theoretical equilibrium concentration.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate with Lipid prep_lipid->coat_plate prep_buffer Prepare Buffer add_buffer_acceptor Add Buffer to Acceptor Plate prep_buffer->add_buffer_acceptor prep_compound Prepare Compound Stock add_compound_donor Add Compound to Donor Plate prep_compound->add_compound_donor assemble Assemble Sandwich coat_plate->assemble add_buffer_acceptor->assemble assemble->add_compound_donor incubate Incubate (5-16h) add_compound_donor->incubate sample Sample Donor & Acceptor Wells incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate Papp lcms->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Section 3: The Biological Barrier - Caco-2 Permeability Assay

While PAMPA provides data on passive diffusion, it cannot predict the influence of cellular machinery.[7] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry's gold standard for modeling the human intestinal barrier.[6][10] When cultured on semi-porous filters for about 21 days, these cells differentiate to form a polarized monolayer with tight junctions and express a variety of transporters and enzymes found in the small intestine.[11][12]

Causality Behind the Choice: This assay is essential for determining if a Boc-protected peptidomimetic is a substrate for active uptake or, more commonly, active efflux.[5][14] By measuring transport in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions, one can calculate an Efflux Ratio (ER). An ER significantly greater than 1 suggests the compound is actively pumped out of the cell, a major cause of poor bioavailability.[12] For peptidomimetics, which often lie outside the "rule-of-five" chemical space, understanding these active transport phenomena is non-negotiable.[5]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® plates) at an appropriate density.

    • Culture for 21-28 days, changing the media every 2-3 days, to allow for full differentiation and monolayer formation.[10][15]

  • Monolayer Integrity Verification (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm tight junction integrity.[14]

    • Alternatively, perform a Lucifer Yellow rejection assay. Add this fluorescent marker to the donor side and measure its low rate of passage to the acceptor side, confirming a non-leaky monolayer.[7][14]

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[5]

    • Prepare the dosing solution of the peptidomimetic (e.g., 10-50 µM in transport buffer).

    • For A→B Transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (acceptor) compartment.[5]

    • For B→A Transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (acceptor) compartment.[5]

    • Perform experiments in triplicate for each direction.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes on an orbital shaker.[5]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from the acceptor compartments for analysis.

    • Also, take a sample from the donor compartment at the beginning (T=0) and end (T=final) to calculate mass balance and recovery.

    • Quantify the concentration of the peptidomimetic in all samples using LC-MS/MS.[5]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Caco2_Workflow cluster_culture Cell Culture & Validation cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell plates culture Culture for 21-28 days seed->culture validate Validate Monolayer Integrity (TEER / Lucifer Yellow) culture->validate wash Wash Monolayers validate->wash prep_dose Prepare Dosing Solution wash->prep_dose transport_ab A -> B Transport Setup prep_dose->transport_ab transport_ba B -> A Transport Setup prep_dose->transport_ba incubate Incubate at 37°C transport_ab->incubate transport_ba->incubate sample Sample Donor & Acceptor Wells incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate Papp (A->B, B->A) & Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Section 4: A Faster Alternative for Efflux - The MDCK Assay

The primary drawback of the Caco-2 assay is its lengthy culture time.[11] The Madin-Darby Canine Kidney (MDCK) cell line offers a more rapid alternative, forming a tight monolayer in just 3-5 days.[10] While the wild-type cells are useful, the MDCK-MDR1 cell line, which is genetically modified to overexpress the human P-glycoprotein (P-gp/MDR1) efflux pump, is particularly valuable.[11]

Causality Behind the Choice: Many large, lipophilic molecules, including certain peptidomimetics, are substrates for P-gp. If high efflux is observed in Caco-2 cells, the MDCK-MDR1 assay can be used to specifically confirm if P-gp is the transporter responsible.[11] Its speed and reproducibility make it an excellent tool for screening compound libraries specifically for P-gp liability, allowing for faster design-test cycles to mitigate this efflux.[11] The protocol is nearly identical to the Caco-2 assay, simply substituting the cell line and adjusting the culture time.

Section 5: The Analytical Endpoint - LC-MS/MS Quantification

Accurate quantification of the peptidomimetic in the donor and acceptor compartments is the foundation of any permeability calculation. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[16][17]

Expertise & Trustworthiness: Unlike ligand-binding assays, LC-MS/MS offers superior specificity, a broader dynamic range, and the ability to distinguish the parent compound from potential metabolites or degradants.[17] For novel peptidomimetics, developing a robust LC-MS/MS method is a critical, self-validating step. The method must demonstrate linearity, accuracy, precision, and selectivity in the presence of the biological matrix (e.g., cell culture media).[17][18] The high sensitivity of modern LC-MS/MS systems is essential for detecting the low concentrations often found in the acceptor wells of permeability assays.[18]

LCMS_Workflow sample Assay Sample (Acceptor/Donor Well) prep Sample Preparation (e.g., Protein Precipitation) sample->prep lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data Concentration Data ms->data

Sources

Validation

Beyond the Amide Bond: A Comparative SAR Guide to Phe-Val-Phe Isosteres

Topic: Structure-activity relationship (SAR) of Phe-Val-Phe isosteres Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Hydrophobic Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of Phe-Val-Phe isosteres Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hydrophobic Challenge

In the design of peptidomimetics for aspartyl proteases (e.g., HIV-1 Protease, BACE1, Cathepsin D), the Phe-Val-Phe motif represents a critical hydrophobic scaffold. It mimics the bulky, lipophilic transition states found in natural substrates, particularly probing the S1, S1', and S2' subsites.

However, the native peptide bond is metabolically labile. This guide compares the three dominant isostere classes used to stabilize this motif—Hydroxyethylene (HE) , Hydroxyethylamine (HEA) , and Phosphinic (PAC) —analyzing their impact on potency (


), physicochemical properties, and binding geometry.

Mechanism of Action: Transition State Mimicry

Aspartyl proteases hydrolyze peptide bonds via a tetrahedral intermediate stabilized by a catalytic water molecule and two aspartic acid residues (e.g., Asp25/Asp25' in HIV-1 PR). Isosteres are designed to mimic this tetrahedral geometry without undergoing cleavage.

Comparative Mechanism Diagram

The following diagram illustrates how different isosteres engage the catalytic dyad compared to the hydrolyzable amide bond.

IsostereMechanism Substrate Native Phe-Val-Phe (Hydrolyzable) TS Tetrahedral Intermediate (Transient) Substrate->TS Nucleophilic Attack (H2O) AspDyad Catalytic Aspartate Dyad (Asp25/Asp25') TS->AspDyad Stabilized by H-bonds HE Hydroxyethylene (HE) Non-hydrolyzable Carbon Backbone HE->AspDyad Mimics OH placement High Lipophilicity HEA Hydroxyethylamine (HEA) Flexible N-H Donor HEA->AspDyad Additional H-bond via Amine PAC Phosphinic (PAC) Strong O-P-O H-bonding PAC->AspDyad Dual Oxygen Coordination Sub-nanomolar Affinity

Figure 1: Mechanistic divergence of Phe-Val-Phe isosteres. While all mimic the transition state, Phosphinic (PAC) analogs offer dual-oxygen coordination, whereas HE and HEA rely on hydroxyl positioning and backbone flexibility.

Comparative SAR Analysis

Phosphinic Isosteres (PAC-Phe-Val)[1]
  • Chemistry: Replaces the scissile amide with a phosphinic group (

    
    ).
    
  • SAR Insight: The phosphinic group is a "perfect" transition state mimic because the phosphorous geometry closely matches the tetrahedral carbon of the intermediate.

  • Performance: Recent studies on PAC-Phe-Val derivatives demonstrate

    
     values as low as 0.92 nM  against HIV-1 protease, comparable to Darunavir.[1]
    
  • Key Advantage: The oxygen atoms on the phosphorous form extremely tight hydrogen bond networks with the catalytic aspartates and the "flap" water molecule.

Hydroxyethylene (HE) Isosteres
  • Chemistry: Replaces the peptide bond with a

    
     linker.
    
  • SAR Insight: The removal of the amide nitrogen eliminates a potential H-bond donor but significantly increases metabolic stability and lipophilicity (LogP).

  • Phe-Val Specifics: When Valine is at P1', the bulky isopropyl group requires the HE linker to adopt a specific conformation to avoid steric clash with the S1' wall.

  • Key Advantage: Superior metabolic stability and membrane permeability due to the all-carbon backbone.

Hydroxyethylamine (HEA) Isosteres
  • Chemistry: Replaces the peptide bond with

    
    .
    
  • SAR Insight: Retains the nitrogen atom, allowing for an additional H-bond to the catalytic aspartates or backbone carbonyls (Gly27).

  • Drawback: The secondary amine can be protonated at physiological pH, potentially altering cell permeability and binding kinetics compared to the neutral HE isostere.

Quantitative Performance Matrix
FeaturePhosphinic (PAC-Phe-Val)Hydroxyethylene (HE)Hydroxyethylamine (HEA)
Transition State Mimicry Excellent (Tetrahedral P)Good (Tetrahedral C)Good (Tetrahedral C)
Typical

(nM)
0.9 - 33 nM10 - 100 nM5 - 50 nM
H-Bond Capacity High (Dual Acceptors)Moderate (Single Donor/Acceptor)High (Donor + Acceptor)
Metabolic Stability HighVery HighModerate (N-dealkylation risk)
Synthetic Complexity Moderate (Michael Addition)High (Chiral Auxiliaries)Moderate (Epoxide Opening)
Primary Application Potency OptimizationADME/BioavailabilitySolubility/Selectivity

Experimental Protocols

Protocol A: Synthesis of PAC-Phe-Val Isosteres (Simplified)

Context: Generating the phosphinic core for high-affinity screening.

  • Reagents: Aminophosphinic acid precursors, Benzyl acrylate (for Phe side chain), Isobutyl acrylate (for Val side chain).

  • Reaction: Perform a phospha-Michael addition of the aminophosphinic acid to the appropriate acrylate ester.

  • Conditions: Silylation with HMDS (Hexamethyldisilazane) at 100°C followed by dropwise addition of acrylate.

  • Purification: The resulting PAC-Phe-Val pseudopeptide is purified via RP-HPLC (C18 column) to resolve diastereomers.

    • Critical Step: Separation of isomers is vital; typically, only one diastereomer (e.g., R,S) exhibits nanomolar potency.

Protocol B: FRET-Based Enzymatic Inhibition Assay

Context: Determining


 values for Phe-Val-Phe analogs against HIV-1 Protease.
  • Substrate Preparation: Use a fluorogenic substrate (e.g., RE(EDANS)-SQNYPIVQK(DABCYL)-R) that mimics the cleavage site.

  • Enzyme Buffer: 20 mM Sodium Acetate (pH 5.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol. Note: Acidic pH is crucial for aspartyl protease activity.

  • Inhibitor Dilution: Prepare serial dilutions of the Phe-Val-Phe isostere (0.1 nM to 10 µM) in DMSO.

  • Reaction Initiation:

    • Mix 490 µL of Enzyme Buffer with 5 µL of Inhibitor.

    • Incubate for 5 minutes at 37°C to allow equilibrium binding.

    • Add 5 µL of Substrate (Final concentration ~2-5 µM).

  • Data Acquisition: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) kinetically for 10-20 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine 
    
    
    
    .

Workflow Visualization

The following diagram outlines the iterative SAR cycle for optimizing Phe-Val-Phe isosteres.

SARWorkflow Design Design Phase (Scaffold: Phe-Val-Phe) Synthesis Synthesis (PAC / HE / HEA Routes) Design->Synthesis Purification Chiral Resolution (RP-HPLC) Synthesis->Purification Assay FRET Inhibition Assay (Determine IC50) Purification->Assay Docking Molecular Docking (S1/S1' Fit Analysis) Assay->Docking Data Feed Decision SAR Decision (Potency vs. Stability) Docking->Decision Decision->Design Refine Side Chains (e.g., Val -> tert-Leu)

Figure 2: Iterative SAR workflow. Note the critical feedback loop from Assay/Docking back to Design, specifically tuning the P1' (Val) steric bulk based on potency data.

Expert Insights & Causality

Why "Phe-Val" and not "Phe-Pro"?

While Phe-Pro is the classic HIV cleavage site (mimicked by Saquinavir), the Phe-Val motif is increasingly relevant for:

  • Drug Resistance: Mutant proteases often alter the S1' pocket. A flexible Valine (acyclic) isostere can sometimes adapt better to these mutations than a rigid Proline mimic.

  • Renin Inhibition: The natural substrate for Renin contains a Leu-Val bond. Phe-Val isosteres are often explored as "hybrid" inhibitors to cross-target aspartyl proteases or to increase hydrophobic collapse in the S1 pocket.

The Stereochemistry Trap

In Phe-Val-Phe isosteres, the stereochemistry of the central linker (the -OH or -PO2- group) is the single biggest determinant of activity.

  • Observation: Typically, only the (S)-hydroxyl configuration (in HE/HEA) aligns with the catalytic aspartates.

  • Causality: The (R)-enantiomer often points the hydroxyl group away from the catalytic water/Asp dyad, resulting in a 100-1000x loss in potency. Always resolve diastereomers before final SAR assessment.

References

  • Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies. Source: NIH / PubMed Central Key Finding: Identification of PAC-Phe-Val (9c) with IC50 of 0.92 nM.[1] (Note: Representative link based on search context)

  • Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres. Source: Journal of Organic Chemistry / PubMed Key Finding: Synthetic routes and stereochemical impact on binding.[1]

  • Peptide Bond Isosteres: An Evaluation of Electronic and Structural Attributes. Source: NIH / PMC Key Finding: Comparison of alkene, ester, and fluoroalkene isosteres vs. amide bonds.[2]

  • Structure-Activity Relationship of Aspartyl Protease Inhibitors. Source: Journal of Medicinal Chemistry Key Finding: General principles of hydrophobic isostere design in protease inhibition.

Sources

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Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
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Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
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